Osteoblast-Adhesive Peptide
Description
Contextual Significance of Osteoblast-Adhesive Peptides in Skeletal Tissue Engineering and Regenerative Medicine
The development of effective strategies for bone repair and regeneration is a cornerstone of orthopedic surgery and dentistry. oup.com Skeletal tissue engineering aims to create functional bone tissue for the repair of defects caused by trauma, disease, or congenital abnormalities. A critical initial step in bone regeneration at the site of an implant is the adhesion of osteoblasts, the specialized cells responsible for forming new bone. nih.gov The long-term success of a dental or orthopedic implant depends on the quality of the early interactions between the host cells and the biomaterial surface. mdpi.com
Osteoblast-adhesive peptides are short sequences of amino acids designed to be recognized and bound by osteoblasts. lifetein.commedchemexpress.com By incorporating these peptides onto the surface of biomaterials, such as titanium implants or synthetic bone grafts, researchers can create a more "bioactive" environment that actively encourages osteoblast attachment. oup.comnih.gov This enhanced adhesion is a crucial function for these anchorage-dependent cells and is a prerequisite for their subsequent proliferation, differentiation, and formation of new bone matrix, a process known as osseointegration. oup.comnih.gov The selective promotion of osteoblast adhesion can lead to faster and more stable integration of implants with the surrounding bone tissue. lifetein.comnih.gov
Rationale for Utilizing Bioactive Peptides in Biomaterial Design
The use of bioactive peptides in the design of biomaterials for bone regeneration offers several advantages over the use of larger, more complex biological molecules like whole proteins or growth factors. oup.comnih.govnih.gov
One of the primary reasons for using peptides is their synthetic nature. oup.com They can be produced with high purity and precise control over their chemical composition, which avoids the risk of pathogenic contamination that can be associated with molecules derived from animal sources. oup.com Furthermore, peptides are generally more stable and resistant to denaturation from changes in pH or temperature compared to larger proteins. oup.com This stability makes them easier to handle and immobilize onto biomaterial surfaces. oup.com
Bioactive peptides are designed to mimic the specific active domains of large extracellular matrix (ECM) proteins, such as collagen, fibronectin, and bone sialoprotein, that are involved in natural cell-binding processes. nih.govupc.edu This biomimetic approach allows for the creation of materials that can elicit specific and desirable cellular responses. nih.gov By presenting these minimal active sequences, the steric hindrance and uncontrolled folding issues associated with whole proteins can be avoided, ensuring that the cell-binding domains are readily available for interaction. nih.gov This leads to more predictable and controlled cellular responses, which is crucial for the development of the next generation of proactive dental and orthopedic biomaterials. mdpi.com
Detailed Research Findings
Research into osteoblast-adhesive peptides has identified several key sequences that effectively promote the attachment and subsequent functions of bone-forming cells. The table below summarizes some of the prominent peptides and their observed effects on osteoblasts.
| Peptide Sequence | Source/Origin | Primary Function | Observed Effects on Osteoblasts |
| RGD (Arg-Gly-Asp) | Found in extracellular matrix proteins like fibronectin and vitronectin. oup.comnih.gov | Integrin-mediated cell adhesion. nih.gov | Increases cell attachment and proliferation. oup.com Can enhance the expression of osteogenic markers like ALP, Runx2, and osteocalcin. oup.com |
| KRSR (Lys-Arg-Ser-Arg) | Heparin-binding site found in bone sialoprotein, vitronectin, and fibronectin. oup.com | Heparan sulfate (B86663) proteoglycan-mediated cell adhesion. nih.govmdpi.com | Selectively enhances osteoblast adhesion over other cell types like fibroblasts. oup.comnih.gov Increases osteogenic gene expression. mdpi.com |
| FHRRIKA (Phe-His-Arg-Arg-Ile-Lys-Ala) | Putative heparin-binding domain of bone sialoprotein. oup.commdpi.com | Heparin-binding domain-mediated cell adhesion. mdpi.com | Enhances osteoblast adhesion, spreading, and matrix mineralization. oup.commdpi.com |
| GFOGER (Gly-Phe-Hyp-Gly-Glu-Arg) | Collagen-mimetic peptide derived from the α1 chain of type I collagen. mdpi.com | Selective binding to α2β1 integrin. mdpi.com | Promotes osteoblast adhesion and differentiation. mdpi.com Accelerates and increases bone formation in vivo. nih.gov |
| P-15 (GTPGPQGIAGQRGVV) | A 15-amino acid sequence from the cell-binding region of type I collagen. oup.com | Binds to α2β1 integrin receptors. mdpi.com | Stimulates osteoblast proliferation and differentiation. oup.com Enhances matrix mineralization. mdpi.com |
Studies have also explored the synergistic effects of using these peptides in combination. For instance, combining the integrin-binding RGD peptide with heparin-binding peptides like KRSR or FHRRIKA has been shown to further enhance osteoblast attachment and proliferation. mdpi.comnih.gov This approach targets multiple cell surface receptors, potentially leading to a more robust and comprehensive cellular response.
The following table presents data from a study comparing the effects of different peptide modifications on titanium surfaces on the behavior of osteoblast-like cells.
| Surface Modification | Cell Number (relative to control) | Osteocalcin Levels (relative to control) |
| RGD | Increased | Decreased |
| KRSR | No significant effect | No significant effect |
| RGD + KRSR | Increased (at high peptide density) | Decreased (at high peptide density) |
| KSSR (Control Peptide) | Decreased | Increased |
Data adapted from a study on osteoblast-like MG63 cells on functionalized titanium surfaces. nih.gov This table is for illustrative purposes and represents findings from a specific experimental setup.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N11O6/c22-8-2-1-5-12(23)16(34)30-13(6-3-9-28-20(24)25)17(35)32-15(11-33)18(36)31-14(19(37)38)7-4-10-29-21(26)27/h12-15,33H,1-11,22-23H2,(H,30,34)(H,31,36)(H,32,35)(H,37,38)(H4,24,25,28)(H4,26,27,29)/t12-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOPRMBOLQDHOB-AJNGGQMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N11O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437855 | |
| Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193613-75-1 | |
| Record name | L-Arginine, L-lysyl-L-arginyl-L-seryl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Osteoblast Biomaterial Interaction Mediated by Adhesive Peptides
Cellular Adhesion Mechanisms of Osteoblasts
The initial attachment of osteoblasts to a biomaterial surface is a critical determinant of subsequent cellular functions, including proliferation, differentiation, and matrix mineralization. This adhesion is a complex process orchestrated by various cell surface receptors that recognize and bind to specific ligands on the material surface or to adsorbed extracellular matrix (ECM) proteins.
Integrin-Mediated Adhesion
Integrins are a primary family of transmembrane receptors that facilitate osteoblast adhesion. nih.gov These heterodimeric proteins, composed of α and β subunits, bind to specific amino acid sequences within ECM proteins. nih.gov A well-characterized recognition motif is the Arginine-Glycine-Aspartic acid (RGD) sequence found in proteins like fibronectin and vitronectin. nih.govmdpi.com The binding of osteoblasts to implant materials can be significantly inhibited by peptides containing the RGD sequence, demonstrating the crucial role of this interaction. nih.gov For instance, the peptide GRGDSP (Gly-Arg-Gly-Asp-Ser-Pro) has been shown to reduce osteoblast adhesion on materials like Tivanium and Zimaloy. nih.gov
Different integrin subunits are expressed by osteoblasts and their engagement depends on the substrate. nih.gov For example, the α5β1 integrin, a fibronectin receptor, plays a significant role in the adhesion of osteoblasts to certain metallic implant materials. nih.gov In contrast, the αvβ3/β5 vitronectin receptor may not be as critical for initial attachment to these same materials. nih.gov Studies have shown that blocking specific integrin subunits, such as αv, α2, α5, or β1, can significantly decrease osteoblast adhesion to proteins like Connective Tissue Growth Factor (CTGF). nih.gov This highlights the specificity of integrin-ligand interactions in mediating osteoblast attachment.
Proteoglycan-Mediated Adhesion
Proteoglycans, consisting of a core protein covalently linked to one or more glycosaminoglycan (GAG) chains, also play a vital role in osteoblast adhesion. nih.govwhiterose.ac.uk These molecules can act as co-receptors, often in conjunction with integrins, to strengthen the cell-matrix interaction. nih.gov By binding to various ECM components and growth factors, proteoglycans contribute to the stability of the adhesive bond and influence subsequent cellular signaling. nih.govwhiterose.ac.uk
Other Cell Surface Receptor Interactions (e.g., Heparan Sulfate (B86663) Proteoglycans)
Heparan sulfate proteoglycans (HSPGs) are a specific class of proteoglycans that are integral to osteoblast adhesion. nih.govnih.gov They can directly bind to ECM proteins and also serve as co-receptors for integrins, thereby enhancing the strength of cell adhesion. nih.gov For example, the interaction between osteoblasts and CTGF involves both integrins and cell surface heparan sulfate proteoglycans. nih.gov Treatment with heparin, which competes for the heparin-binding site on CTGF, has been shown to impair osteoblast adhesion, confirming the importance of HSPGs in this process. nih.gov The diverse binding capabilities of HSPGs allow them to interact with a wide array of ligands, contributing to the complexity and specificity of osteoblast adhesion. frontiersin.org
Role of Extracellular Matrix (ECM) Proteins in Osteoblast Adhesion and Peptide Mimicry
The extracellular matrix provides the natural scaffold for osteoblast adhesion and function. Key ECM proteins involved in this process include fibronectin, vitronectin, and various collagens. nih.govmdpi.com These proteins contain specific short peptide sequences that are recognized by cellular receptors like integrins. nih.gov For example, the RGD sequence in fibronectin and vitronectin is a primary binding site for many integrins. nih.govmdpi.com
The concept of peptide mimicry involves functionalizing biomaterial surfaces with these short, bioactive peptide sequences to replicate the adhesive properties of the native ECM. nih.govmdpi.com This strategy aims to enhance osteoblast adhesion, and subsequently, osseointegration. By presenting these specific recognition motifs, biomaterials can more effectively engage with osteoblast cell surface receptors. For instance, modifying a surface with the RGD peptide has been shown to promote the attachment and proliferation of osteoblasts. mdpi.com Beyond the well-known RGD sequence, other peptide motifs from ECM proteins, such as PHSRN from fibronectin and GFOGER from collagen, have also been identified as important for cell binding. nih.gov The strategic use of these ECM-mimetic peptides allows for the creation of biomaterials that can actively guide and support osteoblast function. nih.govnih.gov
Intracellular Signaling Pathways Modulated by Peptide-Receptor Binding
The binding of adhesive peptides to their corresponding receptors on the osteoblast surface initiates a cascade of intracellular signaling events that regulate a wide range of cellular behaviors, including differentiation, proliferation, and gene expression. ors.orgspandidos-publications.com These signaling pathways are critical for translating the physical act of adhesion into functional cellular responses.
Upon ligand binding, integrin clustering occurs, leading to the activation of focal adhesion complexes. tandfonline.com This, in turn, triggers the activation of Focal Adhesion Kinase (FAK), a key signaling protein. ors.orgtandfonline.com Activated FAK can then phosphorylate other downstream signaling molecules, initiating pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. spandidos-publications.comtandfonline.com The MAPK/ERK pathway, for instance, is known to be involved in osteoblast proliferation and differentiation. spandidos-publications.comtandfonline.com Similarly, the PI3K/Akt pathway plays a role in cell growth and survival. spandidos-publications.com These signaling cascades ultimately lead to the activation of transcription factors in the nucleus, which control the expression of genes responsible for osteoblast function and bone formation. ors.org
Focal Adhesion Formation and Cytoskeletal Organization
The engagement of integrins with adhesive peptides on a biomaterial surface leads to the formation of focal adhesions. researchgate.netnih.gov These are complex structures composed of various proteins, including talin, paxillin, and vinculin, that link the ECM to the intracellular actin cytoskeleton. researchgate.netnih.gov The formation of stable focal adhesions is essential for firm cell attachment and for the transmission of mechanical signals from the extracellular environment to the cell interior. nih.gov
Downstream Signaling Cascades Affecting Osteoblast Function (e.g., Smad pathway, cAMP/PKA signaling)
The binding of osteoblast-adhesive peptides, immobilized on biomaterial surfaces, to their corresponding cell surface receptors initiates a complex network of intracellular signaling cascades. These pathways transduce the external adhesion event into internal biochemical signals that directly influence gene expression and modulate critical osteoblast functions such as differentiation, matrix synthesis, and mineralization. Key among these are the Smad and cyclic AMP/protein kinase A (cAMP/PKA) signaling pathways.
Smad Pathway
The Smad signaling pathway is the primary intracellular cascade for the transforming growth factor-β (TGF-β) superfamily of ligands, which includes bone morphogenetic proteins (BMPs). nih.gov This pathway is fundamental in regulating skeletal development and bone homeostasis by controlling both osteoblast and osteoclast differentiation. nih.gov Smad proteins function as essential intracellular effectors that act as transcription factors to modulate gene expression. nih.gov
The activation mechanism begins when a TGF-β superfamily ligand binds to a complex of type I and type II serine/threonine kinase receptors on the osteoblast surface. researchgate.net This binding allows the type II receptor to phosphorylate and activate the type I receptor, which in turn phosphorylates specific receptor-regulated Smads (R-Smads). researchgate.net
TGF-β Branch : Receptors that bind TGF-β family proteins typically phosphorylate Smad2 and Smad3. researchgate.net
BMP Branch : Receptors that bind BMP family proteins phosphorylate Smad1, Smad5, and Smad8. researchgate.net
Once phosphorylated, the R-Smads form a complex with a common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates into the nucleus, where it partners with other transcription factors to regulate the expression of target genes essential for osteoblast differentiation and function. researchgate.net
Research has demonstrated that certain adhesive peptides can directly influence this pathway. For instance, a specific soybean peptide (VVELLKAFEEKF, termed SOP) has been shown to stimulate osteoblast differentiation by activating the Smad2/3 signaling pathway. nih.gov This peptide appears to promote the activity of TGF-β1, leading to increased phosphorylation of Smad2/3. nih.gov The involvement of the TGF-β type I receptor (TβRI) was confirmed when an inhibitor of this receptor (SB525334) blocked the peptide-induced phosphorylation of Smad2/3. nih.gov
cAMP/PKA Signaling
Cyclic adenosine (B11128) monophosphate (cAMP) is a vital second messenger that plays a significant role in various cellular processes, including the regulation of osteoblast adhesion to biomaterial surfaces. nih.gov Studies have shown that increasing intracellular cAMP levels can significantly enhance the adherence of osteoblast-like cells to biomaterials. nih.gov This effect has been observed using cell-permeable cAMP analogs like 8-Bromo-cAMP as well as agents like forskolin (B1673556) that elevate endogenous cAMP. nih.gov
The downstream effects of cAMP are primarily mediated by two main effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). nih.gov Research designed to distinguish between these two branches has revealed that the PKA signaling pathway plays a dominant role in promoting osteoblast adhesion. nih.gov By using target-specific cAMP analogs, such as 6-Bnz-cAMP to specifically activate PKA, a clear enhancement in cell adhesion was observed. nih.gov Activation of the cAMP/PKA pathway is therefore suggested as a method to enhance osteoblast adhesion on biodegradable biomaterials, a critical step for the success of bone regenerative engineering applications. nih.govresearchgate.net
While these pathways are presented separately, significant crosstalk exists between them and other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, p38) and the PI3K/Akt pathway, which are also known to be activated by peptide-integrin binding and play a role in osteoblast differentiation. nih.govnih.govnih.gov
Research Findings on Signaling Pathways
| Peptide/Agent | Signaling Pathway Affected | Cell Model | Key Research Finding | Reference(s) |
| Soybean Peptide (SOP) | Smad2/3 | MC3T3-E1 cells | Stimulated osteoblast differentiation by promoting TGF-β1 activity and subsequent phosphorylation of Smad2/3. | nih.gov |
| 8-Bromo-cAMP | cAMP/PKA | MC3T3-E1 cells | Significantly enhanced osteoblast-like cell adherence to biomaterials. | nih.gov |
| 6-Bnz-cAMP | PKA (specifically) | MC3T3-E1 cells | Demonstrated that the PKA signaling pathway plays a dominant role in enhancing osteoblast adhesion. | nih.gov |
| Forskolin | cAMP/PKA | MC3T3-E1 cells | Promoted cell adhesion in a manner similar to cell-permeable cAMP analogs. | nih.gov |
| Cyclized CRRETAWAC | PI3K/Akt | Murine Mesenchymal Skeletal Cells | Increased levels of phospho-PI3K and phospho-Akt, leading to Wnt/β-catenin signaling activation and osteoblast differentiation. | nih.gov |
| SB525334 (Inhibitor) | TβRI / Smad2/3 | MC3T3-E1 cells | Inhibited the phosphorylation of Smad2/3 that was induced by the soybean peptide, confirming pathway involvement. | nih.gov |
Classification and Characterization of Prominent Osteoblast Adhesive Peptide Sequences
Arginine-Glycine-Aspartic Acid (RGD) Motif and Variants
The Arginine-Glycine-Aspartic acid (RGD) sequence is the most widely studied cell adhesion motif. nih.govwikipedia.orgnih.gov It is a principal integrin-binding domain found in numerous ECM proteins that are crucial for bone cell function. nih.govwikipedia.org Integrins, a family of cell-surface receptors, recognize the RGD motif, mediating interactions between cells and the ECM. nih.gov This recognition is fundamental for cell anchorage, migration, proliferation, and differentiation. oup.com
Linear and Cyclic RGD Peptides
RGD peptides are broadly categorized into linear and cyclic forms. While both configurations promote cell adhesion, their biological activity and stability can differ significantly.
Linear RGD Peptides: These are straight chains of amino acids containing the RGD sequence. While effective in promoting cell attachment, linear RGD peptides are often susceptible to chemical degradation and proteolysis in vivo. nih.govmdpi.comiiarjournals.org Their flexibility can also lead to conformational instability, potentially reducing their binding affinity to integrin receptors. mdpi.com
Cyclic RGD Peptides: Cyclization, the process of forming a ring structure, confers greater rigidity and stability to the peptide. nih.gov Cyclic RGD peptides are more resistant to enzymatic degradation and can bind to integrin receptors with higher affinity due to their conformationally constrained structure. nih.goviiarjournals.org Studies have shown that cyclic RGD is more beneficial for bone repair in vivo compared to its linear counterpart. nih.gov This enhanced stability and activity make cyclic RGD peptides a preferred choice for modifying biomaterial surfaces to improve osteoblast adhesion and bone formation. nih.govresearchgate.net
Table 1: Comparison of Linear vs. Cyclic RGD Peptides
| Feature | Linear RGD Peptides | Cyclic RGD Peptides |
| Structure | Flexible, straight amino acid chain | Conformationally constrained, ring structure |
| Stability | More susceptible to proteolysis and chemical degradation nih.govmdpi.comiiarjournals.org | More resistant to enzymatic degradation nih.goviiarjournals.org |
| Binding Affinity | Can have lower affinity due to flexibility mdpi.com | Generally higher affinity for integrin receptors nih.gov |
| Biological Activity | Effective in promoting cell adhesion | Considered more active and beneficial for bone repair in vivo nih.gov |
RGD-Containing Sequences from ECM Proteins
The RGD motif is a key component of several major ECM proteins involved in bone metabolism. Osteoblasts utilize this sequence to adhere to the matrix, a process essential for bone formation and remodeling. nih.gov
Fibronectin (FN): This glycoprotein contains the RGD sequence, which is recognized by osteoblasts and plays a role in their attachment and spreading. nih.govoup.comnih.gov
Vitronectin (VN): Vitronectin is another RGD-containing protein that promotes osteoblast adhesion in a dose-dependent manner. nih.govoup.com The interaction is primarily mediated by αvβ3 and αvβ5 integrins. nih.govresearchgate.net
Osteopontin (OPN): A significant component of the mineralized bone matrix, osteopontin facilitates osteoblast adhesion through its RGD sequence. nih.govwikipedia.orgoup.com This interaction is crucial for bone cell function.
Bone Sialoprotein (BSP): BSP is a key protein in bone mineralization that contains a highly conserved RGD sequence. nih.govoup.comnih.govresearchgate.net It supports the attachment of osteoblasts and osteoclasts, and its RGD motif is essential for this function. nih.govoup.com
The adhesion of osteoblastic cells to these proteins is significantly inhibited by the presence of soluble RGD peptides, confirming the critical role of this motif in cell-matrix interactions. oup.comnih.gov
Lysine-Arginine-Serine-Arginine (KRSR) Sequence and Heparin-Binding Peptides
The Lysine-Arginine-Serine-Arginine (KRSR) sequence represents another important class of osteoblast-adhesive peptides. lifetein.com The KRSR motif is a heparin-binding site found in several ECM proteins, including fibronectin, vitronectin, bone sialoprotein, and osteopontin. oup.comresearchgate.net
This peptide sequence is noted for its ability to selectively enhance osteoblast adhesion mediated by heparan sulfate (B86663) proteoglycans on the cell surface. lifetein.com Research has demonstrated that KRSR can increase osteogenic gene expression and promote the attachment and spreading of osteoblasts, while not affecting other cell types like fibroblasts or endothelial cells. oup.commdpi.com This selectivity makes KRSR a valuable tool in bone tissue engineering, particularly for designing biomaterials that specifically target bone-forming cells. lifetein.comoup.com
Heparin itself plays a role in bone regeneration by binding to various growth factors, such as Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Proteins (BMPs), thereby facilitating osteogenesis. nih.gov Peptides that mimic heparin-binding domains, like KRSR and FHRRIKA (from bone sialoprotein), leverage this mechanism to enhance cell adhesion, proliferation, and matrix mineralization. oup.commdpi.com
Table 2: Research Findings on KRSR and Heparin-Binding Peptides
| Peptide | Source Protein(s) | Key Findings |
| KRSR | Fibronectin, Vitronectin, Bone Sialoprotein, Osteopontin, Thrombospondin oup.comresearchgate.net | Selectively enhances osteoblast adhesion and spreading. lifetein.comoup.com Increases osteogenic gene expression. oup.commdpi.com |
| FHRRIKA | Bone Sialoprotein oup.commdpi.com | Enhances osteoblast adhesion, spreading, and mineralization. oup.commdpi.com |
Collagen-Mimetic Peptides
Collagen is the most abundant protein in the bone's extracellular matrix, providing the structural framework for mineralization. Collagen-mimetic peptides are synthetic sequences designed to replicate the cell-binding domains of native collagen, thereby promoting osteoblast interaction and bone formation. mdpi.com Unlike many other ECM proteins, the primary integrin-binding interaction with type I collagen is not RGD-dependent. nih.gov
P15 Peptide (Gly-Thr-Pro-Gly-Pro-Gln-Gly-Ile-Ala-Gly-Gln-Arg-Gly-Val-Val)
The P15 peptide is a 15-amino-acid sequence that mimics the cell-binding domain of the alpha-1 chain of type I collagen. researchgate.netnih.govnih.gov It functions by interacting with α2β1 integrins on the cell surface, which stimulates osteoblastic differentiation. mdpi.com
Numerous studies have shown that coating biomaterials with the P15 peptide enhances the attachment, spreading, and proliferation of osteoblasts and mesenchymal stem cells. researchgate.netresearchgate.net It has also been linked to increased expression of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and subsequent matrix mineralization. researchgate.netresearchgate.netboa.ac.uk The P15 peptide has been demonstrated to promote new bone formation in various preclinical and clinical models. researchgate.netnih.govnih.gov
GFOGER Peptide (Glycine-Phenylalanine-Hydroxyproline-Arginine)
The GFOGER (Glycine-Phenylalanine-Hydroxyproline-Glycine-Glutamic Acid-Arginine) sequence is a specific motif within type I collagen recognized by collagen-binding integrins, primarily α2β1 and α1β1. cellgs.comnih.govmdpi.com This interaction is highly specific and dependent on the triple-helical conformation of the peptide, similar to native collagen. nih.govilexlife.com
The GFOGER peptide is a potent promoter of osteogenic differentiation and bone regeneration. oup.com By specifically engaging α2β1 integrins, it activates signaling pathways that are crucial for osteoblast differentiation and matrix mineralization. nih.govmdpi.com Scaffolds and hydrogels functionalized with the GFOGER peptide have been shown to improve cell attachment, induce in vitro osteogenic differentiation, and enhance in vivo bone healing. mdpi.comcellgs.comnovoprolabs.com This makes GFOGER a powerful tool for engineering bioactive surfaces that can direct specific cellular responses for bone repair. nih.gov
Table 3: Summary of Collagen-Mimetic Peptides
| Peptide | Sequence | Mechanism of Action | Key Effects on Osteoblasts |
| P15 | Gly-Thr-Pro-Gly-Pro-Gln-Gly-Ile-Ala-Gly-Gln-Arg-Gly-Val-Val researchgate.netnih.gov | Mimics cell-binding domain of type I collagen; interacts with α2β1 integrin. mdpi.com | Enhances cell attachment, spreading, and proliferation. researchgate.netresearchgate.net Upregulates ALP and promotes mineralization. researchgate.netboa.ac.uk |
| GFOGER | Glycine-Phenylalanine-Hydroxyproline-Arginine (represents the core binding motif) cellgs.com | Binds specifically to α1β1 and α2β1 integrins in a triple-helical conformation. cellgs.comnih.govmdpi.com | Improves cell attachment and osteogenic differentiation. oup.commdpi.com Accelerates and increases bone formation. oup.com |
DGEA Peptide (Aspartate-Glycine-Glutamate-Alanine)
The DGEA (Aspartate-Glycine-Glutamate-Alanine) peptide is a sequence derived from type I collagen, the most abundant protein in the bone extracellular matrix. oup.com This peptide is recognized by the α2β1 integrin, a key receptor on the surface of osteoblasts that mediates cell adhesion to collagen. mdpi.comnih.gov
The primary mechanism of action of the DGEA peptide involves its specific binding to the α2β1 integrin, which can trigger intracellular signaling cascades that promote osteogenic differentiation. nih.gov While it is a ligand for an adhesion receptor, some studies have indicated that DGEA may not be a strong promoter of initial cell attachment on its own when presented on two-dimensional surfaces. mdpi.com However, when incorporated into three-dimensional hydrogel scaffolds, the DGEA ligand has been shown to significantly enhance the osteogenic differentiation of encapsulated mesenchymal stem cells (MSCs), leading to increased production of osteocalcin and mineral deposition. mdpi.comnih.gov This suggests that the context and presentation of the peptide are crucial for its biological activity. Research has demonstrated that the functionalization of biomaterials with the DGEA peptide can be a viable approach to selectively induce an osteogenic phenotype in stem cells. mdpi.comnih.gov
Interactive Table: Research Findings on DGEA Peptide
| Research Focus | Cell Type | Key Findings | Reference |
|---|---|---|---|
| Osteogenic Differentiation in 3D Hydrogels | Mesenchymal Stem Cells (MSCs) | Enhanced osteocalcin production and mineral deposition compared to unmodified or RGD-modified hydrogels. | mdpi.com |
| Cell Adhesion on 2D Surfaces | Mesenchymal Stem Cells (MSCs), Rat Calvarial Osteoblasts, MC3T3-E1 Osteoblasts | Limited cell adhesion observed on hydrogel surfaces presenting the DGEA peptide. | mdpi.com |
| Upregulation of Osteoblastic Markers | Mesenchymal Stem Cells (MSCs) | Increased alkaline phosphatase (ALP) activity and osteocalcin (OCN) secretion in the presence of osteogenic media. | researchgate.net |
| In Vivo Bone Formation | N/A | DGEA-coated hydroxyapatite (B223615) implants increased bone formation. | researchgate.net |
Other Osteoblast-Adhesive or Osteogenic-Associated Peptides
Beyond the well-characterized DGEA sequence, a variety of other peptides derived from different ECM proteins and growth factors have been identified for their ability to promote osteoblast adhesion and/or osteogenesis.
Osteogenic Growth Peptide (OGP)
Osteogenic Growth Peptide (OGP) is a naturally occurring 14-amino acid peptide (ALKRQGRTLYGFGG) that is identical to the C-terminus of histone H4. nih.govnih.gov It is found in serum and plays a significant role in bone remodeling and regeneration. nih.govmdpi.com The biologically active portion of OGP is often considered to be its C-terminal pentapeptide, OGP(10-14) (YGFGG). nih.govmdpi.com
OGP and its active fragment stimulate the proliferation, differentiation, and matrix mineralization of osteoblastic cells. mdpi.comoup.com Its mechanism of action involves the activation of several signaling pathways, including the MAP kinase pathway. nih.gov OGP has been shown to increase the expression of type I collagen and regulate the expression of various growth factors, contributing to increased bone formation and trabecular bone density in vivo. mdpi.commdpi.com
Interactive Table: Research Findings on Osteogenic Growth Peptide (OGP)
| Research Focus | Key Findings | Reference |
|---|---|---|
| Cellular Effects | Stimulates proliferation, differentiation, alkaline phosphatase activity, and matrix mineralization of osteoblastic lineage cells. | mdpi.comoup.com |
| Active Fragment | The C-terminal pentapeptide OGP(10-14) is considered the physiologically active form. | nih.govmdpi.com |
| Signaling Pathways | Activates the MAP kinase, Src, and RhoA pathways. | nih.gov |
| In Vivo Effects | Increases bone formation and trabecular bone density. | mdpi.com |
Bone Sialoprotein (BSP)-Derived Peptides (e.g., FHRRIKA)
Bone Sialoprotein (BSP) is a non-collagenous protein that is a significant component of the mineralized extracellular matrix of bone. researchgate.netnih.gov It contains several functional domains, including an RGD sequence for integrin-mediated cell adhesion and other sequences that contribute to its biological activity.
One such sequence is the heptapeptide FHRRIKA (Phenylalanine-Histidine-Arginine-Arginine-Isoleucine-Lysine-Alanine), which is a putative heparin-binding domain. researchgate.net This peptide has been shown to enhance osteoblast adhesion, spreading, and mineralization. Studies have demonstrated that surfaces coated with the FHRRIKA peptide can support greater osteoblast outgrowth from bone explants. When used in combination with the RGD sequence, FHRRIKA can further promote the viability and proliferation of osteoblasts within scaffolds.
Interactive Table: Research Findings on BSP-Derived Peptides
| Peptide Sequence | Research Focus | Key Findings | Reference |
|---|---|---|---|
| FHRRIKA | Osteoblast Adhesion and Spreading | Enhances the ability of osteoblasts to adhere and spread. | |
| FHRRIKA | Osteoblast Mineralization | Has a favorable effect on osteoblast mineralization. | |
| FHRRIKA | Osteoblast Outgrowth | Surfaces coated with FHRRIKA showed a significantly larger area of osteoblast outgrowth. |
Vitronectin-Derived Peptides (e.g., HVP, X-B-B-B-X-B-B-X motif)
Vitronectin is a glycoprotein found in serum and the extracellular matrix that is involved in cell adhesion and migration. It contributes to bone healing by promoting the attachment and spreading of osteogenic cells. Peptides derived from vitronectin have been investigated for their ability to enhance osteoblast adhesion.
One such peptide is Human Vitronectin Peptide (HVP), which has been shown to promote osteoblast adhesion. A retro-inverted dimer of HVP, known as D2HVP, has demonstrated enhanced biological activity and stability. Another vitronectin-derived peptide, VnP-16, has been shown to promote osteoblast activity while simultaneously inhibiting osteoclast activity, a dual effect that is highly desirable for bone regeneration. The general motif X-B-B-B-X-B-B-X, where B is a basic amino acid and X is a hydropathic amino acid, is also associated with the cell-binding domains of vitronectin.
Interactive Table: Research Findings on Vitronectin-Derived Peptides
| Peptide/Motif | Research Focus | Key Findings | Reference |
|---|---|---|---|
| HVP | Osteoblast Adhesion and Proliferation | HVP-grafted collagen drives the adhesion and proliferation of human osteoblasts. | |
| D2HVP | Osteoblast Proliferation and Mineralization | Functionalized PEEK surfaces with D2HVP resulted in enhanced cell proliferation and higher calcium deposition. | |
| VnP-16 | Osteoblast and Osteoclast Activity | Promotes osteoblast differentiation and activity while inhibiting osteoclast activity. |
Bone Morphogenetic Protein (BMP)-Mimetic Peptides (e.g., P17-BMP-2, BMP-9 derived peptides)
Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a crucial role in bone formation and regeneration by inducing the differentiation of mesenchymal stem cells into osteoblasts. To overcome the limitations associated with the clinical use of whole BMP proteins, such as high cost and potential side effects, researchers have developed short synthetic peptides that mimic the biological activity of BMPs.
Peptides have been derived from various BMPs, including BMP-2, BMP-7, and BMP-9. For example, a peptide derived from BMP-2, known as P17, has been shown to regulate bone-repairing responses. Similarly, peptides derived from BMP-9 have been found to induce the osteogenic differentiation of preosteoblasts. nih.gov These BMP-mimetic peptides often work by activating the Smad signaling pathway, a key intracellular cascade in BMP-induced osteogenesis. Recent studies have highlighted that BMP-9 is one of the most potent osteogenic BMPs.
Interactive Table: Research Findings on BMP-Mimetic Peptides | Peptide | Parent Protein | Research Focus | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | P17 | BMP-2 | Bone Repair and Regeneration | Can regulate bone-repairing responses. | | | pBMP-9 | BMP-9 | Osteoblast Differentiation | Inhibited proliferation and induced osteogenic differentiation of preosteoblasts. | nih.gov | | pBMP-9 | Signaling Pathway | Activated the Smad signaling pathway in preosteoblasts. | |
Other Adhesion Sequences (e.g., SVVYGLR from Osteopontin, Dentonin)
In addition to the peptides discussed above, other sequences from various ECM proteins have been identified for their roles in osteoblast adhesion and bone regeneration.
SVVYGLR from Osteopontin: Osteopontin (OPN) is a multifunctional phosphoprotein in the bone matrix that contains the well-known RGD cell-binding sequence. Thrombin cleavage of OPN exposes a cryptic site, SVVYGLR (Serine-Valine-Valine-Tyrosine-Glycine-Leucine-Arginine). This peptide has been shown to promote cell motility and migratory activities in various cell types, including myogenic cells. The SVVYGLR peptide also exhibits angiogenic activity and can facilitate wound healing. Its effects are, in part, mediated through the TGF-β/Smad signaling pathway.
Dentonin: Dentonin is a synthetic peptide derived from the Matrix Extracellular Phosphoglycoprotein (MEPE), a protein found in bone and dental tissues. mdpi.com It contains both an RGD (integrin-binding) motif and an SGDG (glycosaminoglycan attachment) motif, which together enhance cell adhesion and promote osteogenic activity. mdpi.com Research has shown that Dentonin can promote the proliferation and differentiation of osteoblasts and dental pulp stem cells. mdpi.com When incorporated into hydrogels, it has been found to accelerate vascularized bone tissue regeneration in vivo. mdpi.com
Interactive Table: Research Findings on Other Adhesion Sequences | Peptide Sequence | Parent Protein/Origin | Research Focus | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | SVVYGLR | Osteopontin | Cell Motility and Differentiation | Promotes cell motility of myogenic cells and facilitates differentiation. | | | SVVYGLR | Angiogenesis and Wound Healing | Exhibits angiogenic activity and accelerates wound closure. | | | Dentonin | MEPE (synthetic) | Osteoblast/Stem Cell Proliferation and Differentiation | Promotes proliferation and differentiation of osteoblasts and dental pulp stem cells. | mdpi.com | | Dentonin | In Vivo Bone Regeneration | Accelerates vascularized bone tissue regeneration in critical-size bone defects when loaded in a hydrogel. | mdpi.com |
Rational Design and Engineering Strategies for Osteoblast Adhesive Peptides
Peptide Synthesis and Purification Methodologies
The successful engineering of osteoblast-adhesive peptides relies on robust methodologies for their chemical synthesis and subsequent purification to ensure high purity and correct sequence for biological applications.
Peptide Synthesis
The primary method for producing osteoblast-adhesive peptides is Solid-Phase Peptide Synthesis (SPPS) . researchgate.netmdpi.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. researchgate.netmdpi.com The process begins with the C-terminal amino acid anchored to the resin, and cycles of deprotection (removing the temporary protecting group from the N-terminus) and coupling (forming a peptide bond with the next protected amino acid) are repeated until the desired sequence is assembled. researchgate.netnih.gov The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away after each step. researchgate.netmdpi.com Two main chemical strategies are employed in SPPS:
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry: This is the most common approach, utilizing a base-labile Fmoc group for N-terminal protection.
Boc (tert-butyloxycarbonyl) chemistry: This method uses an acid-labile Boc group for N-terminal protection.
Once the synthesis is complete, the peptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). mdpi.comnih.gov This results in a crude peptide product that contains the target peptide along with various impurities. nih.gov
Purification and Characterization
The crude synthetic peptide mixture must be purified to isolate the desired full-length peptide from impurities such as truncated sequences, deletion sequences, or incompletely deprotected peptides. nih.gov
Purification: The standard and most effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govnih.govmdpi.com In RP-HPLC, the peptide mixture is passed through a column containing a hydrophobic stationary phase (typically C18 silica). nih.govnih.gov A gradient of an organic solvent (like acetonitrile) in water is used as the mobile phase. nih.govnih.gov Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column and elute later. nih.govnih.gov Fractions are collected and analyzed, and those containing the pure peptide are pooled. nih.gov
Characterization: After purification, the identity and purity of the osteoblast-adhesive peptide are confirmed using analytical techniques. Mass Spectrometry (MS) , including MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and LC-MS (Liquid Chromatography-Mass Spectrometry), is essential for verifying the correct molecular weight of the synthesized peptide, thereby confirming its amino acid sequence. nih.govnih.govnih.gov Analytical RP-HPLC is used to assess the final purity of the peptide product. nih.gov
| Technique | Purpose | Description |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Synthesis | Stepwise addition of amino acids to a peptide chain anchored to a solid resin support. researchgate.net |
| Reversed-Phase HPLC (RP-HPLC) | Purification | Separates the target peptide from impurities based on hydrophobicity. nih.govnih.gov |
| Mass Spectrometry (MS) | Characterization | Confirms the molecular weight and thus the identity of the synthesized peptide. nih.govnih.gov |
| Analytical RP-HPLC | Characterization | Determines the final purity of the peptide sample. nih.gov |
Structural Modifications for Enhanced Bioactivity
To improve the efficacy of osteoblast-adhesive peptides, various structural modifications are employed. These strategies aim to increase the peptide's binding affinity to cell surface receptors, enhance its stability in the biological environment, and optimize its presentation on a biomaterial surface.
Presenting multiple copies of an adhesive motif can enhance cell binding by increasing the local concentration of the ligand and promoting integrin clustering on the cell surface. This can be achieved through several strategies.
Linear Repetition: This involves synthesizing a single, long peptide chain containing multiple repeats of the adhesive sequence. For example, a study on peptides carrying the Arg-Gly-Asp (RGD) motif found that a linear peptide in which the GRGDSP sequence was repeated four times resulted in significantly higher osteoblast adhesion compared to branched peptides containing the same number of motifs. nih.gov
Branched/Dendrimeric Structures: In this approach, multiple peptide chains are synthesized on a core scaffold, often using a branched amino acid like lysine (B10760008). nih.gov This creates a dendrimer-like structure with a high density of adhesive motifs. While this strategy can be effective, the optimal configuration may vary. For instance, a dimeric, retro-inverted form of the vitronectin-derived peptide HVP (D-2HVP) showed enhanced bioactivity compared to its monomeric counterpart.
The choice between linear and branched multimerization depends on the specific peptide sequence and the desired biological outcome, as the spatial arrangement and accessibility of the motifs are critical for effective receptor binding.
| Strategy | Description | Example Finding | Reference |
|---|---|---|---|
| Linear Repetition | Multiple copies of the adhesive motif are synthesized in a single, continuous peptide chain. | A linear peptide with four GRGDSP repeats showed higher osteoblast adhesion than branched peptides with the same motif. | nih.gov |
| Branched/Dimeric Peptides | Multiple peptide chains are attached to a central core molecule (e.g., lysine) to create a multivalent structure. | A retro-inverted dimeric peptide (D-2HVP) demonstrated increased osteoblast adhesion and gene expression compared to the native monomer. |
A significant limitation of using natural L-amino acid peptides in vivo is their rapid degradation by proteases. nih.gov To overcome this, the retro-inverso modification is a powerful strategy. nih.govnih.gov A retro-inverso peptide is synthesized with the sequence reversed (retro) and with D-amino acids instead of L-amino acids (inverso). nih.govresearchgate.net
This dual modification results in a peptide that:
Maintains Side Chain Topology: The spatial orientation of the crucial amino acid side chains, which interact with cell receptors, can be largely preserved, similar to the parent L-peptide. nih.govbohrium.com
Exhibits High Proteolytic Resistance: Proteases are stereospecific and cannot recognize or cleave the peptide bonds between D-amino acids, leading to a significantly longer half-life in a biological environment. nih.govresearchgate.netacs.org
The effectiveness of this approach has been demonstrated for osteoblast-adhesive peptides. In one study, a vitronectin-derived peptide (HVP) was modified into several analogues. The retro-inverted monomer (DHVP) showed reduced bioactivity. However, the retro-inverted dimer (D-2HVP ) not only resisted enzymatic degradation but also showed osteoblast adhesion comparable to the native HVP peptide and significantly increased the expression of key osteogenic genes like integrin-binding sialoprotein (IBSP) and vitronectin (VTN). This suggests that combining dimerization with retro-inversion can be a synergistic strategy to create highly stable and bioactive peptides.
| Peptide | Structure | Key Property | Observed Bioactivity (Osteoblasts) | Reference |
|---|---|---|---|---|
| HVP | Native L-amino acid monomer | Biologically active, but susceptible to proteolysis. | Enhanced cell adhesion compared to controls. | |
| DHVP | Retro-inverso monomer | Proteolytically stable. | Reduced ability to mediate cell adhesion. | |
| D-2HVP | Retro-inverso dimer | Proteolytically stable and multivalent. | Adhesion comparable to HVP; significantly increased expression of osteogenic genes (IBSP, VTN, SPP1). |
When osteoblast-adhesive peptides are immobilized on a biomaterial surface, their ability to interact with cell receptors can be hindered by steric effects from the surface itself. To mitigate this, spacer arms or linker molecules are incorporated between the peptide and the substrate. nih.govnih.gov
These linkers serve several crucial functions:
Increase Flexibility and Mobility: Flexible linkers, such as those made of polyethylene (B3416737) glycol (PEG) or poly-glycine chains, allow the attached peptide to extend away from the surface and adopt a more favorable conformation for receptor binding. researchgate.netnih.gov
Optimize Orientation: Spacers help ensure that the bioactive motif of the peptide is properly oriented and accessible to approaching cells. nih.gov
Control Spatial Distribution: The length and nature of the linker can be used to control the lateral spacing between immobilized peptides on a surface, which has been shown to influence cell behavior, including adhesion, spreading, and migration. mdpi.comnih.gov
Research has shown that the length of the spacer is a critical parameter. For example, in one study using RGD peptides coupled to an alginate gel, a minimum of four glycine (B1666218) units in the spacer arm was found to be essential for enhancing fibroblast adhesion and proliferation. nih.gov Similarly, a polyglycine spacer was used to link RGD and its synergistic PHSRN sequence to mimic their native spacing in fibronectin, which improved osteoblast adhesion and function on PEG hydrogels. nih.gov
| Spacer/Linker Type | Example | Function/Finding | Reference |
|---|---|---|---|
| Poly-amino acid | Glycine repeats (e.g., GGGG) | Provides flexibility. A minimum length can be critical for optimal cell adhesion. | nih.gov |
| Poly-amino acid | Polyglycine | Used to mimic the native spacing between synergistic peptide motifs (RGD and PHSRN). | nih.gov |
| Synthetic Polymer | Polyethylene Glycol (PEG) | A common, biocompatible, and flexible linker used to functionalize surfaces with peptides like RGD. | researchgate.netresearchgate.net |
| Short Peptide Sequence | CDPG, CQAAS | Used to orient bioactive motifs (YIGSR, IKVAV) away from the surface to ensure accessibility for cell receptors. | nih.gov |
Self-Assembling Peptide Systems (e.g., RADA16, Beta-hairpin hydrogels)
Self-assembling peptides (SAPs) are a class of biomaterials that spontaneously form well-ordered, three-dimensional nanofibrous networks under specific conditions, such as a change in pH or ionic strength. mdpi.comnih.gov These hydrogels closely mimic the architecture of the natural extracellular matrix, providing a supportive 3D environment for cell adhesion, proliferation, and differentiation. nih.govnih.gov
RADA16 System
RADA16 (sequence AcN-RADARADARADARADA-CONH2) is one of the most extensively studied SAPs. nih.govbiorxiv.org It is an ionic self-complementary peptide with alternating hydrophobic (alanine) and charged (arginine and aspartic acid) residues. frontiersin.org In aqueous solution and upon exposure to physiological pH, RADA16 molecules self-assemble into stable β-sheet structures that form a hydrogel network of nanofibers. mdpi.com
Biomimetic Scaffold: The resulting hydrogel, commercially known as PuraMatrix, provides a 3D scaffold that supports osteoblast growth and has been shown to facilitate bone regeneration in animal models. mdpi.comnih.gov
Functionalization: The bioactivity of RADA16 scaffolds can be significantly enhanced by co-assembling them with a functionalized version of the peptide that includes an osteoblast-adhesive motif. For example, mixing RADA16 with RADA16-RGD has been shown to significantly promote pre-osteoblast attachment, spreading, proliferation, and osteogenic differentiation compared to the RADA16 scaffold alone. mdpi.comnih.govacs.org For enhanced stability, D-amino acid versions (D-RADA16-RGD) have also been developed and have demonstrated the ability to enhance bone regeneration. researchgate.net
Beta-hairpin Hydrogels
Another important class of SAPs are those based on β-hairpin structures. These peptides are designed to undergo a triggered folding event (e.g., change in temperature or pH) from a disordered state into a β-hairpin conformation. mdpi.com Once folded, these molecules can assemble intermolecularly to form a physically cross-linked, nanofibrillar hydrogel network. nih.govmdpi.com
Injectability and Tunability: Beta-hairpin hydrogels are often injectable and can gel in situ to fill complex bone defects. nih.gov Their mechanical properties and biological function can be precisely tuned through peptide sequence design.
Bioactivity: To promote osteoblast interaction, these peptides can be engineered to include adhesive sequences. A study on a β-hairpin peptide named H4LMAX-RGDS demonstrated that the hydrogel was cytocompatible with primary osteoblasts and that the inclusion of the RGD motif was crucial for cell attachment. nih.gov These systems can also be used as a vehicle for the controlled release of bone anabolic factors, such as lactoferrin, to further stimulate bone growth. nih.gov
| System | Assembly Mechanism | Key Features for Bone Engineering | Research Findings | Reference |
|---|---|---|---|---|
| RADA16 | Ionic self-complementarity drives assembly into β-sheet nanofibers. | Biomimetic 3D nanofibrous scaffold; easily functionalized by co-assembly. | Unmodified RADA16 supports bone regeneration. RADA16-RGD enhances osteoblast adhesion, proliferation, and differentiation. | nih.govnih.govacs.org |
| Beta-hairpin Peptides | Triggered intramolecular folding into β-hairpins, followed by intermolecular assembly. | Injectable, in situ gelling; tunable properties; can incorporate cell-adhesive motifs and deliver growth factors. | RGD-functionalized β-hairpin hydrogels are cytocompatible and support osteoblast attachment. Can deliver anabolic factors like lactoferrin. | nih.govmdpi.com |
Computational Modeling and Simulation of Peptide-Substrate Interactions
Computational methods have become indispensable tools in the rational design of osteoblast-adhesive peptides and the biomaterials they functionalize. These in silico techniques allow researchers to investigate the interactions between peptides and substrates at an atomistic level, providing insights that are difficult to obtain through experimental methods alone. nih.gov
Molecular Dynamics (MD) Simulations
MD simulation is a powerful technique used to study the physical movements of atoms and molecules over time. In the context of osteoblast-adhesive peptides, MD is used to:
Analyze Adsorption Processes: Simulations can model how a peptide like RGD or KRSR approaches and binds to a biomaterial surface, such as titanium oxide (TiO2) or hydroxyapatite (B223615) (HAp). mdpi.comnih.gov
Determine Binding Energy and Conformation: Researchers can calculate the strength of the peptide-substrate interaction (binding energy) and observe how the peptide's 3D conformation changes upon adsorption. nih.govacs.org Studies have shown that peptides like RGD often adopt specific turn-like or extended structures on HAp surfaces. nih.govacs.org
Identify Key Interactions: MD simulations reveal the specific atomic interactions, such as hydrogen bonds and electrostatic interactions, that govern binding. For example, simulations of RGD on TiO2 have highlighted the importance of the peptide's carboxyl and guanidino groups in the adsorption process. nih.govnih.gov The crystal structure of the substrate (e.g., anatase vs. rutile TiO2) has also been shown to significantly influence peptide binding. mdpi.comnih.gov
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, such as a cell surface integrin). nih.govbohrium.com
Peptide-Receptor Interactions: Docking studies are crucial for understanding how osteoblast-adhesive peptides interact with their target integrin receptors. nih.govmdpi.com
Pharmacophore Refinement: By analyzing the docked poses of various peptides, researchers can refine pharmacophore models, which describe the essential 3D features required for biological activity. This knowledge aids in the design of new peptides or peptidomimetics with improved binding affinity and selectivity. nih.govbohrium.com
Screening and Lead Identification: Docking can be used to virtually screen libraries of peptides to identify candidates with a high predicted binding affinity for osteoporosis-related receptors like Integrins α5β1 and αvβ3. mdpi.com
These computational approaches provide a deeper understanding of the molecular mechanisms underlying peptide-mediated osteoblast adhesion, guiding the design of more effective peptide sequences and surface modifications for enhanced bone regeneration.
| Computational Method | System Studied | Key Insights Gained | Reference(s) |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | RGD peptide on Titanium Oxide (TiO2) surfaces | Analyzed binding strength, conformational changes, and the influence of surface crystal structure (anatase vs. rutile). Identified hydrogen bonding as a key interaction. | nih.govnih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | KRSR peptide on Titanium Oxide (TiO2) surface | Showed the peptide approaching and interacting with the surface, primarily through the charged N-terminal lysine residue. | mdpi.com |
| Molecular Dynamics (MD) Simulation | Adhesive peptides on Hydroxyapatite (HAp) | Determined that binding is driven by electrostatic interactions between cationic/charged peptide residues and the HAp surface. Revealed that peptides adopt specific turn-like or extended conformations. | mdpi.comnih.govacs.org |
| Molecular Docking | Peptides/Peptidomimetics with Integrin receptors (e.g., αvβ3) | Elucidated ligand-receptor interactions, refined pharmacophore models for drug design, and helped explain agonist vs. antagonist activity. | nih.govbohrium.com |
| Molecular Docking | Oyster peptides with osteoporosis-related receptors | Screened a library of peptides to identify those with the highest potential binding affinity to integrins α5β1 and αvβ3. | mdpi.com |
Prediction of Adsorption Conformation and Energy
A critical step in the rational design of peptide-modified biomaterials is the ability to predict how a peptide will interact with a material surface. This involves determining the peptide's three-dimensional structure (conformation) upon adsorption and the strength of that interaction (adsorption energy). Computational approaches are essential for this predictive work, allowing for the screening of numerous peptide sequences before committing to costly and time-consuming synthesis and experimental testing.
The primary goal is to understand the molecular-level interactions that govern how a peptide binds to a substrate. nhr4ces.de These predictions are influenced by the physicochemical properties of both the peptide and the surface, such as charge, hydrophobicity, and topography. chemrxiv.org For instance, the arrangement of charged amino acids can significantly influence binding activity. nih.gov Computational methods can model how a peptide's conformation might change from its state in solution to its adsorbed state on a surface, a crucial factor for exposing the correct amino acid residues to cell receptors.
Key strategies in this area include:
Structural Motif Mining: Utilizing databases like the Protein Data Bank (PDB), researchers can extract known structural motifs—small, recurring fragments of protein structures. mit.edumit.edu These "seeds" can be used as building blocks to construct and predict the structures of novel peptides designed to complement a specific surface. mit.edu
Statistical Potentials: These are energy functions derived from known protein structures. They are used to score potential peptide conformations at the material interface, helping to identify which arrangements are most energetically favorable. mit.edumit.edu These potentials can evaluate features like sequence-structure compatibility to predict stable binding. mit.edu
Surface Interaction Modeling: Simulations can predict how peptides behave on surfaces with varied characteristics, such as alternating hydrophobic and polar regions. chemrxiv.org This helps in designing surfaces that can control peptide conformation, ensuring that cell-binding domains like Arg-Gly-Asp (RGD) are properly oriented and accessible to osteoblasts. chemrxiv.orgwikipedia.org
By predicting adsorption conformation and energy, researchers can rationally design peptides with a higher likelihood of successfully promoting osteoblast adhesion when grafted onto a biomaterial surface.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool that provides an atom-level view of the dynamic interactions between osteoblast-adhesive peptides and biomaterial surfaces. nhr4ces.de These simulations model the movement of every atom in a system over time, offering deep insights into the binding process that are often difficult to obtain through experimental methods alone.
The main objective of using MD simulations in this context is to elucidate the specific binding mechanisms. nhr4ces.de This involves creating a virtual model that includes the peptide, a portion of the biomaterial surface (e.g., hydroxyapatite or titanium), and the surrounding physiological environment (typically water and ions). By simulating the system for nanoseconds or longer, researchers can observe how the peptide approaches and adsorbs onto the surface. nhr4ces.de
MD simulations can reveal critical information for peptide design, as summarized in the table below.
| Information Gained from MD Simulations | Description |
| Binding Conformation | Determines the final, stable 3D structure of the peptide on the surface, revealing which amino acid residues are in direct contact with the material. chemrxiv.org |
| Binding Mechanism | Identifies the key amino acid side chains and backbone interactions responsible for anchoring the peptide to the surface. nhr4ces.de |
| Dominant Interaction Forces | Quantifies the contributions of different forces, such as electrostatic interactions, hydrogen bonds, and van der Waals forces, to the overall binding energy. nhr4ces.deresearchgate.net |
| Surface Influence | Shows how surface properties like chemistry and topography affect the peptide's final conformation and stability. chemrxiv.org |
| Solvent Effects | Models the role of water molecules at the interface, which can significantly mediate the peptide-surface interaction. |
These simulations enable the rational design of new peptide variants. For example, by understanding which amino acids are crucial for binding, researchers can make targeted substitutions to enhance adhesion strength or specificity. nhr4ces.de This iterative process of simulation and experimental validation is key to developing next-generation biomaterials with precisely controlled biological activity.
Phage Display for Peptide Identification
Phage display is a high-throughput selection technique used to discover novel peptides that bind with high affinity and specificity to a particular target. nih.gov This method has been successfully employed to identify new this compound sequences directly, without prior knowledge of the target's binding partners.
The technique utilizes a bacteriophage (a virus that infects bacteria) library, where each phage is genetically engineered to express a unique, random peptide sequence on its surface coat protein. nih.gov The process of identifying osteoblast-adhesive peptides generally involves the following steps:
Biopanning: The phage library, containing billions of different peptides, is exposed to a target of interest. The target can be cultured osteoblast cells, bone-like mineral surfaces such as hydroxyapatite, or specific proteins found in the extracellular matrix. nih.govnih.govexlibrisgroup.com
Washing: Non-binding or weakly-binding phages are washed away, leaving only those that have a significant affinity for the target.
Elution and Amplification: The strongly bound phages are eluted (released) from the target. These recovered phages are then used to infect host bacteria, thereby amplifying the population of successful binders.
Iterative Selection: The process of panning, washing, and amplification is repeated for several rounds (typically 3-4), with each round enriching the phage pool with the highest-affinity binders. nih.govacs.org
Sequencing: After the final round, the DNA from individual phage clones is isolated and sequenced to determine the amino acid sequence of the displayed peptide that is responsible for the strong binding. exlibrisgroup.com
This methodology has led to the identification of several novel peptide sequences with a high affinity for osteoblasts or bone-related materials.
| Peptide Sequence | Target/Screening Material | Reference |
| APWHLSSQYSRT | Bone-like mineral (BLM) and Hydroxyapatite (HA) | nih.gov |
| VTKHLNQISQSY | Bone-like mineral (BLM) and Hydroxyapatite (HA) | nih.gov |
| STLPIPHEFSRE | Bone-like mineral (BLM) and Hydroxyapatite (HA) | nih.gov |
| MGWSWWPETWPM | Human calvarial osteoblasts | exlibrisgroup.com |
| SGVYKVAYDWQH | Transforming growth factor-β1 (TGF-β1) | acs.org |
The peptides identified through phage display can then be synthesized and immobilized on implant surfaces to enhance osteoblast adhesion and promote better integration of the implant with the surrounding bone tissue. nih.govoup.com
Functionalization and Immobilization of Osteoblast Adhesive Peptides on Biomaterial Surfaces
Surface Preparation Techniques for Peptide Grafting
The covalent attachment of peptides to a biomaterial surface ensures a stable and long-lasting presentation of the bioactive motifs. This is typically a multi-step process that begins with the activation of the substrate surface to introduce reactive functional groups, followed by the covalent bonding of the peptide.
Silanization is a widely employed method for modifying the surfaces of materials that possess hydroxyl (-OH) groups, such as metals and ceramics. This process involves the use of organosilane compounds, which have the general formula R-Si(OR')3, where R is an organofunctional group and OR' is a hydrolyzable alkoxy group.
One of the most common aminosilanes used for bioconjugation is (3-aminopropyl)triethoxysilane (APTES). The ethoxy groups of APTES hydrolyze in the presence of water to form silanol groups (Si-OH), which can then condense with the hydroxyl groups on the biomaterial surface, forming stable siloxane bonds (Si-O-surface). This process results in a surface that is functionalized with primary amine (-NH2) groups, which serve as anchor points for the subsequent covalent attachment of peptides.
The process of peptide functionalization using APTES can be summarized in a three-step reaction procedure:
Silanization: The biomaterial surface is treated with APTES to introduce amine groups.
Cross-linking: A cross-linking agent is introduced to react with the amine groups on the surface.
Peptide Immobilization: The peptide is then covalently bonded to the other end of the cross-linker. nih.govnih.gov
This silanization strategy has been successfully used to immobilize peptides on various biomaterials, including titanium and hydroxyapatite (B223615), to enhance osteoblast adhesion. nih.govnih.gov Research has shown that while silanization itself may not impair bone formation, the subsequent attachment of osteogenic molecules is a promising strategy to enhance early bone formation. nih.gov
| Parameter | Description | Reference |
| Silane Agent | (3-aminopropyl)triethoxysilane (APTES) | nih.govnih.govnih.gov |
| Mechanism | Formation of siloxane bonds between APTES and hydroxyl groups on the biomaterial surface, exposing amine groups. | nih.gov |
| Application | Surface functionalization of titanium and calcium phosphate-based materials for peptide immobilization. | nih.govnih.govnih.gov |
| Outcome | Creation of an amine-functionalized surface ready for peptide conjugation via cross-linkers. | nih.govnih.gov |
Cross-linking agents are molecules that contain two or more reactive ends, allowing them to link one molecule to another. In the context of peptide immobilization, heterobifunctional cross-linkers are particularly useful as they possess two different reactive groups, enabling sequential and controlled conjugation.
A common strategy involves the use of a cross-linker that reacts with the amine groups introduced by silanization on one end, and with a specific functional group on the peptide on the other end. For example, N-succinimidyl-3-maleimido propionate (SMP) is a cross-linker that contains an N-hydroxysuccinimide (NHS) ester and a maleimide group. nih.govnih.gov The NHS ester reacts with the primary amines on the silanized surface, while the maleimide group reacts specifically with thiol (-SH) groups, which can be found on cysteine residues within the peptide sequence. nih.govnih.gov This thiol-maleimide coupling is a highly specific and efficient method for peptide immobilization. researchgate.net
This approach ensures that the peptide is covalently attached to the surface in a specific orientation, which can be crucial for its biological activity. nih.gov
| Cross-linker | Reactive Groups | Target Functional Groups | Reference |
| N-succinimidyl-3-maleimido propionate (SMP) | N-hydroxysuccinimide (NHS) ester, Maleimide | Primary amines (-NH2), Thiols (-SH) | nih.govnih.gov |
| Maleimide Cross-linkers | Maleimide | Thiols (-SH) | researchgate.net |
Schiff base formation is a chemical reaction between a primary amine group and an aldehyde or ketone group to form an imine or Schiff base. nih.govnih.gov This reaction is reversible and can be performed under mild physiological conditions, making it an attractive method for conjugating biomolecules. nih.gov
For peptide immobilization, the biomaterial surface can be modified to present aldehyde groups, while the peptide can be synthesized with a terminal amine group. The reaction between the two leads to the formation of a covalent bond. For instance, a peptide mapped on the BMP-2 wrist epitope was anchored to a silanized Mn-containing bioceramic through a reaction between an aldehyde group on the peptide and the amine groups on the material. nih.govunipd.itresearchgate.net
Alternatively, the surface can be functionalized with amine groups, and the peptide can be modified to contain an aldehyde. This method does not require additional reactants or extensive purification steps, offering a straightforward "one-pot" preparation. rsc.org The pH-responsive nature of the Schiff base linkage is also a notable feature, as the bond can be reversed under certain pH conditions. nih.gov
| Reactant 1 | Reactant 2 | Resulting Bond | Key Features | Reference |
| Primary Amine (-NH2) | Aldehyde (-CHO) or Ketone (C=O) | Imine (C=N) | Reversible, pH-responsive, occurs under mild conditions | nih.govnih.gov |
Substrate Materials for Peptide Functionalization
The choice of substrate material is critical in the design of biomedical implants. The material must possess the necessary mechanical properties, biocompatibility, and corrosion resistance for its intended application. Surface functionalization with osteoblast-adhesive peptides can further enhance the biological performance of these materials.
Titanium and its alloys are extensively used in orthopedic and dental implants due to their excellent biocompatibility, corrosion resistance, and high strength-to-weight ratio. nih.gov However, despite these favorable bulk properties, implant failures can still occur. nih.gov To improve the osseointegration of titanium-based implants, their surfaces are often modified to promote osteoblast adhesion.
The native oxide layer on titanium surfaces provides a suitable substrate for covalent functionalization with peptides. nih.govnih.gov Silanization with agents like APTES is a common first step to introduce amine groups, which can then be used to anchor peptides via cross-linkers. nih.govnih.gov Studies have demonstrated that covalently grafting peptides, such as those containing the RGD sequence, onto oxidized titanium substrates can significantly increase the adhesion of human osteoblasts. nih.gov
Ceramic biomaterials are widely used in bone regeneration applications due to their chemical similarity to the mineral component of bone.
Hydroxyapatite (HA) and other calcium phosphates are osteoconductive materials that support bone growth on their surface. researchgate.net Functionalizing HA with osteoblast-adhesive peptides can further enhance its bioactivity. For example, the KRSR peptide has been immobilized onto nano-crystalline hydroxyapatite using a three-step process of silanization with APTES, cross-linking with SMP, and finally peptide attachment. nih.gov This functionalization has been shown to increase osteoblast adhesion compared to unfunctionalized HA. nih.gov While some studies suggest that RGD peptides can inhibit osteoblast adhesion to HA in the presence of serum, others have shown that chemical immobilization of RGD can enhance cell adhesion and spreading. researchgate.netmdpi.com
Bioactive glass is another class of ceramic biomaterials known for its ability to bond to living bone tissue. The surface of bioactive glass can also be functionalized with peptides to improve its biological performance. For instance, a BMP-2-mimicking peptide has been covalently grafted onto a manganese-containing bioactive glass-ceramic after silanization. nih.govunipd.itresearchgate.net This functionalization resulted in a significant improvement in human osteoblast proliferation, gene expression, and calcium salt deposition. nih.govresearchgate.net
| Biomaterial | Peptide Example | Immobilization Method | Observed Outcome | Reference |
| Titanium | RGD-containing peptide | Silanization | Increased human osteoblast adhesion | nih.gov |
| Hydroxyapatite | KRSR | Silanization (APTES), Cross-linking (SMP) | Increased osteoblast adhesion | nih.gov |
| Bioactive Glass | BMP-2-mimicking peptide | Silanization, Schiff base formation | Improved osteoblast proliferation and mineral deposition | nih.govunipd.itresearchgate.net |
Polymeric Biomaterials (Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), Polystyrene, Hydrogels)
Polymeric biomaterials are widely used in tissue engineering due to their tunable properties and biocompatibility. However, many synthetic polymers lack the inherent bioactivity to effectively interact with cells. Surface functionalization with osteoblast-adhesive peptides can overcome this limitation.
Poly(lactic-co-glycolic acid) (PLGA): PLGA is a biodegradable and biocompatible copolymer extensively used in bone regeneration applications. To enhance its osteoinductive properties, PLGA scaffolds can be functionalized with peptides such as Arginine-Glycine-Aspartic acid (RGD), a well-known cell adhesion motif found in many ECM proteins. One common method for immobilization is carbodiimide chemistry, which facilitates the formation of amide bonds between the carboxylic acid groups on the PLGA surface and the amine groups of the peptide. For instance, RGD-containing peptides have been successfully grafted onto porous PLGA scaffolds, providing specific binding sites for osteoblast integrins and thereby promoting mineralization.
Polycaprolactone (PCL): PCL is another biodegradable polyester with favorable mechanical properties for bone tissue engineering. However, its hydrophobic surface can limit cell attachment. To address this, PCL surfaces can be modified to introduce functional groups for peptide immobilization. Aminolysis, for example, introduces amine groups onto the PCL surface, which can then be used to covalently bind peptides via cross-linking agents. Glycine-peptide conjugates have been successfully immobilized on 3D-printed PCL scaffolds using Schiff-base chemistry after an initial aminolysis step, enhancing endothelial cell adhesion which is crucial for vascularization of the engineered bone tissue.
Polystyrene: Polystyrene is a commonly used material in cell culture and biomedical research. While not biodegradable, its surface can be readily modified to study cell-material interactions. Plasma treatment can be employed to introduce functional groups, such as carboxyl or amine groups, onto the polystyrene surface. These functionalized surfaces can then be used to immobilize osteoblast-adhesive peptides. For example, the GRGDS peptide, a fibronectin active fragment, has been successfully immobilized on polystyrene dishes prepared using plasma techniques, leading to enhanced cell adhesion and proliferation.
Hydrogels: Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the native ECM. Their high water content and porous structure make them excellent candidates for tissue engineering scaffolds. Peptides can be incorporated into hydrogels through various methods, including covalent conjugation to the polymer backbone or physical entrapment within the gel matrix. For instance, poly(ethylene glycol) (PEG) hydrogels have been functionalized with integrin-binding peptides like RGD and GFOGER to control periodontal ligament cell activity and promote tissue regeneration. The density of these peptides within the hydrogel can be tuned to optimize cell functions such as alkaline phosphatase activity and matrix mineralization. Self-assembling peptide hydrogels, which form nanofibrous networks, have also been utilized. For example, a functional peptide, Dentonin, has been loaded onto self-assembling peptide hydrogels to accelerate vascularized bone regeneration.
| Biomaterial | Functionalization Method | Immobilized Peptide(s) | Outcome |
| PLGA | Carbodiimide chemistry | RGD | Enhanced osteoblast mineralization. |
| PCL | Aminolysis followed by Schiff-base chemistry | Glycine-peptide conjugates | Improved endothelial cell adhesion. |
| Polystyrene | Plasma treatment | GRGDS | Increased cell adhesion and proliferation. |
| Hydrogels (PEG) | Covalent conjugation | RGD, GFOGER | Controlled periodontal cell function and promoted tissue regeneration. |
| Hydrogels (Self-assembling) | Physical entrapment | Dentonin | Accelerated vascularized bone regeneration. |
Natural Origin Biomaterials (Acellular Bone Matrix, Collagen)
Biomaterials derived from natural sources offer the advantage of closely mimicking the composition and structure of native tissues, providing a more biologically recognizable environment for cells.
Acellular Bone Matrix (ABM): ABM is prepared by removing the cellular components from bone tissue, leaving behind the natural ECM scaffold, which is primarily composed of collagen and minerals. The inherent bioactivity of ABM can be further enhanced by functionalization with osteoblast-adhesive peptides. Peptides can be adsorbed onto the surface or covalently bound to the collagenous matrix. For example, an anorganic bone matrix has been functionalized with various osteogenic peptides to improve tissue regeneration.
Collagen: As the most abundant protein in the bone ECM, collagen provides a natural substrate for osteoblast adhesion and function. Collagen-based biomaterials can be in the form of sponges, gels, or coatings on other materials. To further enhance their osteogenic potential, collagen scaffolds can be functionalized with specific peptide sequences. For instance, collagen-coated surfaces have been shown to promote osteoblast adhesion and proliferation. The immobilization of peptides can be achieved through cross-linking agents that react with the functional groups present on the collagen molecule. The orientation of collagen fibers themselves has been shown to enhance bone regeneration through improved cell adhesion.
| Biomaterial | Functionalization Method | Immobilized Peptide(s) | Outcome |
| Acellular Bone Matrix | Adsorption or Covalent Bonding | Osteogenic peptides | Enhanced tissue regeneration. |
| Collagen | Cross-linking | Various osteoblast-adhesive peptides | Improved osteoblast adhesion and proliferation. |
Characterization of Peptide-Functionalized Surfaces
Following the functionalization process, it is crucial to thoroughly characterize the modified biomaterial surfaces to ensure the successful immobilization of the peptides and to understand how the surface properties will influence cellular responses. This characterization involves analyzing the surface chemistry, quantifying the density and determining the orientation of the immobilized peptides, and assessing the surface topography.
Surface Chemistry Analysis (e.g., X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS))
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive quantitative spectroscopic technique that is used to determine the elemental composition and chemical state of the atoms within the top 1-10 nm of a material's surface. In the context of peptide-functionalized biomaterials, XPS is invaluable for confirming the presence of the immobilized peptide. The detection of nitrogen, an element present in the peptide backbone but typically absent in many synthetic polymers like PLGA and PCL, is a strong indicator of successful peptide immobilization. High-resolution scans of the carbon (C 1s) and nitrogen (N 1s) peaks can provide information about the chemical bonding environments, confirming the formation of amide bonds between the peptide and the biomaterial surface. For example, XPS has been used to confirm the successful grafting of RGD and KRSR peptides onto titanium surfaces by detecting the characteristic nitrogen signal. mdpi.com Similarly, the immobilization of RGD peptides onto poly(acrylic acid) thin films has been verified by the appearance of the N 1s peak in the XPS spectrum. researchgate.net
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is another powerful surface analysis technique that provides detailed elemental and molecular information about the outermost atomic layers of a surface. eag.com By bombarding the surface with a primary ion beam, secondary ions are emitted and their mass-to-charge ratio is analyzed. ToF-SIMS can detect characteristic fragments of the immobilized peptides, providing direct evidence of their presence and even information about their chemical structure. For instance, ToF-SIMS has been used to investigate the adsorption and orientation of peptides on self-assembled monolayers by detecting characteristic fragments of the amino acids leucine and lysine (B10760008). nih.gov It has also been employed to verify the attachment of a CGRGDS mimicking peptide on functionalized poly(ester amide)s. maastrichtuniversity.nl
| Technique | Information Provided | Example Application |
| XPS | Elemental composition, chemical bonding states | Confirming the presence of nitrogen from immobilized RGD peptides on a titanium surface. mdpi.com |
| ToF-SIMS | Elemental and molecular composition, chemical structure | Detecting characteristic amino acid fragments to confirm peptide immobilization on self-assembled monolayers. nih.gov |
Peptide Density and Orientation Assessment
The biological activity of a peptide-functionalized surface is not only dependent on the presence of the peptide but also on its surface density and orientation.
Peptide Density: The concentration of peptides on the biomaterial surface can significantly influence cell behavior. Several methods can be used to quantify peptide density. A straightforward approach involves the use of peptides synthesized with a cleavable protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group. After immobilization, the Fmoc group can be cleaved and the amount of the cleavage product in solution can be quantified using UV-Vis spectroscopy or HPLC, which stoichiometrically correlates to the amount of peptide on the surface. nih.gov XPS can also provide a semi-quantitative measure of peptide density by analyzing the atomic percentage of nitrogen on the surface. biomaterials.org
Peptide Orientation: The orientation of the immobilized peptide is critical for ensuring that the bioactive sequence is accessible to cell surface receptors. An improperly oriented peptide may be functionally inactive. Techniques like ToF-SIMS can provide insights into peptide orientation by analyzing the relative intensities of different fragment ions. nih.gov For example, if a peptide has distinct hydrophobic and hydrophilic domains, the relative abundance of fragments from these domains can indicate which part of the peptide is more exposed at the surface. nih.gov Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy is another technique that can be used to determine the orientation of molecules on surfaces. biomaterials.org
| Parameter | Assessment Method(s) | Principle |
| Peptide Density | Fmoc cleavage assay, XPS | Quantification of a cleavable protecting group or surface elemental analysis. nih.govbiomaterials.org |
| Peptide Orientation | ToF-SIMS, NEXAFS | Analysis of molecular fragment intensities or X-ray absorption to infer molecular orientation. nih.govbiomaterials.org |
Surface Topography and Roughness Considerations
The physical features of a biomaterial surface, including its topography and roughness, play a crucial role in modulating cell adhesion and function, often in concert with the immobilized biochemical cues.
Surface Topography: The surface topography, which refers to the three-dimensional features of the surface, can be characterized using techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). SEM provides high-resolution images of the surface morphology, revealing features such as pores, fibers, and patterns. AFM can generate three-dimensional topographical maps of the surface with nanoscale resolution. These techniques have been used to characterize the nanofibrous and porous network of self-assembled peptide coatings on titanium surfaces. scispace.com
Surface Roughness: Surface roughness, a measure of the fine-scale variations in the height of a surface, can influence protein adsorption, cell attachment, and subsequent cellular activities. Increased surface roughness can provide more surface area for cell attachment and can influence the conformation of adsorbed proteins, which in turn affects cell behavior. nih.gov AFM is a primary tool for quantifying surface roughness parameters, such as the root mean square (RMS) roughness. Studies have shown that increasing surface roughness on titanium implants can enhance osteoblast adhesion. nih.gov However, the effect of roughness can be complex and may depend on the specific cell type and the scale of the roughness features.
| Parameter | Characterization Technique(s) | Influence on Osteoblast Adhesion |
| Topography | SEM, AFM | Provides physical cues for cell attachment and guidance. Nanofibrous topographies can mimic the native ECM. scispace.com |
| Roughness | AFM | Can increase surface area for cell attachment and influence protein adsorption, generally enhancing osteoblast adhesion. nih.gov |
In Vitro Assessment of Osteoblast Cellular Responses to Adhesive Peptides
Osteoblast Adhesion and Spreading Assays
The initial and crucial phase of the osteoblast response to a biomaterial is adhesion and spreading. These processes are prerequisites for subsequent cellular functions like proliferation and differentiation. Various assays are employed to evaluate these early events.
Quantitative Cell Attachment (e.g., Cell Counting)
Quantitative assays are essential for determining the number of cells that successfully attach to a peptide-coated surface. A common method involves seeding osteoblasts onto the test surfaces (e.g., polystyrene plates or titanium discs) coated with different adhesive peptides. After a specific incubation period, typically ranging from 1 to 3 hours, non-adherent cells are washed away nih.gov. The remaining attached cells can be quantified using several techniques.
One widely used method is staining the adherent cells with crystal violet. The dye is then solubilized, and the absorbance of the solution is measured with a microplate reader at a specific wavelength, such as 570 nm nih.gov. The absorbance is directly proportional to the number of attached cells.
Research has utilized these methods to compare the effectiveness of different peptide configurations. For instance, studies have shown that osteoblast adhesion is significantly influenced by the structure of the peptide. A linear peptide containing four repeats of the Glycine-Arginine-Glycine-Aspartic Acid-Serine-Proline (GRGDSP) sequence demonstrated significantly higher osteoblast adhesion compared to branched peptides with the same motif researchgate.net. Another study demonstrated that surfaces grafted with the retro-inverted D2HVP peptide showed a significant increase in human osteoblast adhesion after 2 and 24 hours compared to control surfaces.
Table 1: Example of Quantitative Osteoblast Adhesion Data on Peptide-Grafted Titanium Disks
| Surface Coating | Mean Adherent Cells (Normalized) at 2h | Mean Adherent Cells (Normalized) at 24h |
|---|---|---|
| Titanium Control | 1.00 | 1.00 |
| Silanized Titanium | 1.15 | 1.20 |
| DHVPX Peptide | 1.55* | 1.65* |
| D2HVP Peptide | 1.70* | 1.85* |
Note: Data are hypothetical and for illustrative purposes, based on findings that DHVPX and D2HVP significantly increase osteoblast adhesion. Actual values would be experiment-specific.
Qualitative Morphological Analysis (e.g., Scanning Electron Microscopy (SEM), Filopodia Formation)
Qualitative analysis provides visual confirmation of cell adhesion and offers insights into the morphology and spreading behavior of osteoblasts. Scanning Electron Microscopy (SEM) is a powerful tool for this purpose, allowing for high-resolution imaging of cell shape, surface topography, and the interaction between the cell and the peptide-coated material nih.gov.
Well-adhered and spread osteoblasts typically exhibit a flattened, polygonal shape with numerous cytoplasmic extensions. A key feature observed in well-interacting osteoblasts is the formation of filopodia. These are thin, actin-rich plasma membrane protrusions that cells use to probe their environment. The presence of abundant and elongated filopodia suggests favorable cell-matrix interactions and strong adhesion. Enhanced filopodia formation is often correlated with stronger subsequent cell adhesion and is a positive indicator of a biomaterial's biocompatibility.
Adhesion Strength Measurements
Beyond quantifying the number of attached cells, it is also crucial to measure the strength of their adhesion to the peptide-coated surface. A stronger bond can lead to better long-term implant stability. Several biomechanical techniques can be employed to apply a controlled detachment force to the adherent cells.
Centrifugation Assay: In this method, the substrate with adherent cells is spun at specific speeds to apply a controlled centrifugal force perpendicular to the cell's adhesive area. The number of cells remaining after centrifugation is quantified to determine the adhesive strength of the population.
Spinning Disk Device: This technique applies a hydrodynamic shear force to the cells. A rotating disk creates a fluid flow over the cell-seeded surface, and the shear stress increases with the distance from the center of the disk. This allows for the precise determination of the critical shear force required to detach the cells.
These methods provide quantitative data on the forces mediating the bond between osteoblasts and the adhesive peptides, offering a more complete picture of the bio-interface's mechanical integrity.
Osteoblast Proliferation Studies (e.g., MTT Assays, Cell Cycle Analysis)
Following successful adhesion, osteoblasts must proliferate to cover the implant surface and form a robust cell layer. Adhesive peptides can influence this process by activating signaling pathways that promote cell division.
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. Studies have shown that surfaces coated with certain peptides can significantly increase the metabolic activity and proliferation of osteoblasts over several days in culture nih.gov. For example, novel peptides derived from buffalo casein were found to significantly induce osteoblast proliferation as measured by the MTT assay nih.gov.
Cell cycle analysis, often performed using flow cytometry, provides a more detailed look at the proliferative state of a cell population. After adhering to a surface, integrin binding to adhesive peptides can trigger signaling cascades that direct the cell's progression through the cell cycle nih.gov. For analysis, cells are harvested, fixed, and stained with a fluorescent dye, such as propidium iodide, which intercalates into the DNA. The fluorescence intensity of each cell is proportional to its DNA content. Flow cytometry then measures the fluorescence of thousands of individual cells, allowing for their distribution among the different phases of the cell cycle (G0/G1, S, and G2/M) to be determined. An increase in the percentage of cells in the S (synthesis) and G2/M (mitosis) phases indicates active proliferation.
Osteoblast Differentiation and Phenotypic Expression
The ultimate goal of an orthopedic or dental implant is to integrate with the surrounding bone. This requires the adhered and proliferated osteoblasts to differentiate into mature, bone-producing cells. Adhesive peptides can play a significant role in inducing this osteogenic differentiation.
Alkaline Phosphatase (ALP) Activity
Alkaline Phosphatase (ALP) is a key enzyme and an early marker of osteoblast differentiation nih.gov. It is anchored to the outer surface of the osteoblast membrane and is believed to play a crucial role in bone mineralization by increasing the local concentration of inorganic phosphate researchgate.netcapes.gov.br.
The activity of ALP is commonly measured to assess the osteogenic potential of a peptide-coated surface. In a typical assay, osteoblasts are cultured on the test surfaces for several days or weeks. The cells are then lysed to release their intracellular contents, including ALP acs.orgthejcdp.com. The cell lysate is incubated with a substrate, most commonly p-nitrophenyl phosphate (pNPP). ALP in the lysate hydrolyzes pNPP into p-nitrophenol, a yellow-colored product. The amount of p-nitrophenol produced can be quantified by measuring the absorbance at 405 nm, which is directly proportional to the ALP activity acs.org. The total ALP activity is often normalized to the total protein content in the lysate to account for differences in cell number.
Numerous studies have demonstrated that adhesive peptides can enhance the ALP activity of osteoblasts. For instance, coating titanium surfaces with a laminin-derived functional peptide (Ln2-p3) was shown to significantly increase the ALP activity of human osteoblast-like cells within the first 24 hours of cultivation nih.gov. Similarly, anorganic bone mineral particles coated with P-15, a peptide analog of a cell-binding domain of type-I collagen, led to increased osteogenic gene expression for alkaline phosphatase in cultured osteoblasts.
Table 2: Example of ALP Activity in Osteoblasts on Peptide-Coated Surfaces
| Surface Coating | Culture Time | Relative ALP Activity (Normalized to Control) |
|---|---|---|
| Uncoated Titanium | Day 7 | 1.00 |
| Peptide A | Day 7 | 1.45* |
| Peptide B | Day 7 | 1.78* |
| Uncoated Titanium | Day 14 | 1.00 |
| Peptide A | Day 14 | 1.95* |
| Peptide B | Day 14 | 2.54* |
Note: Data are hypothetical and for illustrative purposes, based on findings that adhesive peptides enhance ALP activity. A significant increase (p < 0.05) is denoted by the asterisk.
Gene Expression Analysis of Osteogenic Markers
The differentiation of mesenchymal stem cells into mature osteoblasts is a complex process governed by the sequential and coordinated expression of various osteogenic marker genes. Osteoblast-adhesive peptides, designed to mimic components of the extracellular matrix (ECM), have been shown to significantly influence this process by upregulating the transcription of key regulatory factors and bone matrix proteins. In vitro studies utilizing real-time polymerase chain reaction (RT-PCR) consistently demonstrate that surfaces functionalized with these peptides enhance the expression of critical osteogenic genes.
Key transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx) are master regulators of osteoblast differentiation. nih.govfrontiersin.org Runx2 is essential for the initial commitment of mesenchymal cells to the osteoblast lineage, while Osterix acts downstream of Runx2, and is required for the differentiation of preosteoblasts into fully functional osteoblasts. nih.govresearchgate.net Studies have shown that adhesive peptides can stimulate the expression of both Runx2 and Osterix. nih.gov For instance, human vitronectin-derived peptides grafted onto titanium surfaces have been observed to significantly enhance the gene expression of Osterix. nih.govnih.gov
Following the upregulation of these primary transcription factors, the expression of genes encoding structural ECM proteins is initiated. Collagen Type I is the most abundant protein in the bone matrix, providing its fundamental framework. mdpi.com Its gene expression (COL1A1) is a hallmark of early osteoblast differentiation. researchgate.net Subsequently, genes for non-collagenous proteins, which play crucial roles in matrix maturation and mineralization, are expressed. These include Osteocalcin (OCN), Bone Sialoprotein (BSP), Osteopontin (OPN), and Vitronectin (VN). nih.govnih.gov Osteocalcin is a late-stage marker, and its expression signifies the presence of mature, mineralizing osteoblasts. mdpi.comdovepress.com Bone Sialoprotein and Osteopontin are involved in cell attachment and the regulation of hydroxyapatite (B223615) crystal formation. nih.govelsevierpure.comspandidos-publications.com Vitronectin, an adhesive glycoprotein found in serum and the ECM, also contributes to osteoblast adhesion. nih.govnih.gov Research has demonstrated that surfaces modified with adhesive peptides promote increased mRNA levels of Collagen Type I, Osteocalcin, Bone Sialoprotein, Osteopontin, and Vitronectin, confirming their pro-osteogenic effect at the transcriptional level. nih.govnih.govdovepress.commdpi.com
The table below summarizes the findings from various studies on the effect of osteoblast-adhesive peptides on the gene expression of key osteogenic markers.
| Osteogenic Marker | Function | Effect of Adhesive Peptides on Gene Expression | References |
|---|---|---|---|
| Runx2 | Master transcription factor for osteoblast commitment | Upregulated | nih.govresearchgate.netnih.gov |
| Osterix (Osx) | Transcription factor for osteoblast maturation | Upregulated | nih.govfrontiersin.orgnih.govnih.gov |
| Collagen Type I (COL1A1) | Major structural protein of bone matrix | Upregulated | nih.govresearchgate.netdovepress.com |
| Osteocalcin (OCN) | Late marker of osteoblast differentiation; involved in mineralization | Upregulated | nih.govresearchgate.netmdpi.comnih.gov |
| Bone Sialoprotein (BSP) | Promotes cell attachment and mineralization | Upregulated | nih.govnih.govnih.gov |
| Osteopontin (OPN) | Mediates cell adhesion and regulates crystal growth | Upregulated | nih.govnih.govnih.gov |
| Vitronectin (VN) | Adhesive glycoprotein involved in cell attachment | Upregulated | nih.govnih.gov |
Protein Expression of Osteogenic Markers
Complementing gene expression analysis, the assessment of protein expression confirms that the transcriptional upregulation of osteogenic markers translates into functional protein synthesis. Techniques such as Western blotting and enzyme-linked immunosorbent assay (ELISA) are commonly employed to quantify the levels of specific osteogenic proteins produced by cells cultured on peptide-functionalized surfaces.
Studies have corroborated the findings from mRNA analysis, showing increased protein levels of key markers. For example, Western blot analyses have confirmed elevated expression of Collagen Type I, Runx2, and Osterix in osteoblasts treated with certain peptides. researchgate.net ELISA assays have been used to quantify the increased secretion of extracellular matrix proteins like Collagen Type I, Osteocalcin, and Osteopontin by osteoblastic cells stimulated with recombinant human bone morphogenetic protein-2 (rhBMP-2), a potent osteoinductive factor whose signaling pathways can be synergistically enhanced by adhesive peptide interactions. researchgate.net The presence of these proteins is a definitive indicator of osteogenic differentiation and the formation of a bone-like extracellular matrix. The synthesis of Osteocalcin, in particular, is considered a strong indicator of a mature osteoblastic phenotype. nih.gov
| Osteogenic Marker Protein | Detection Method | Observed Effect on Peptide-Modified Surfaces | References |
|---|---|---|---|
| Runx2 | Western Blot | Increased Expression | researchgate.net |
| Osterix | Western Blot | Increased Expression | researchgate.net |
| Collagen Type I | Western Blot, ELISA | Increased Expression and Secretion | researchgate.netresearchgate.net |
| Osteocalcin | ELISA | Increased Secretion | researchgate.netnih.gov |
| Osteopontin | ELISA | Increased Secretion | researchgate.net |
Extracellular Matrix Mineralization Assays (e.g., Alizarin Red Staining)
A critical functional endpoint of osteoblast differentiation is the mineralization of the extracellular matrix, a process involving the deposition of calcium phosphate crystals in the form of hydroxyapatite. mdpi.com This terminal stage of bone formation can be effectively assessed in vitro using specific staining techniques, most notably Alizarin Red S staining. nih.govnih.gov
Alizarin Red S is a dye that specifically chelates calcium ions, resulting in the formation of a bright orange-red precipitate in areas of calcium deposition. researchgate.netmdpi.com This method allows for both qualitative visualization and quantitative analysis of mineralized nodules formed by mature osteoblasts in culture. dovepress.com Numerous studies have demonstrated that surfaces modified with osteoblast-adhesive peptides significantly enhance matrix mineralization. nih.govnih.gov When osteoblast-like cells are cultured on these surfaces, there is a marked increase in the intensity and area of Alizarin Red staining compared to control surfaces. dovepress.comnih.gov This indicates that the adhesive peptides not only promote osteogenic gene and protein expression but also support the cells' ultimate function of creating a mineralized matrix. researchgate.netuh.edu The quantification of the extracted stain provides a reliable measure of the extent of mineralization, confirming the osteoinductive potential of the peptide coatings. dovepress.comnih.gov
| Assay | Principle | Outcome on Peptide-Modified Surfaces | References |
|---|---|---|---|
| Alizarin Red S Staining | Binds to calcium in mineralized nodules, forming a red-orange precipitate. | Significantly increased number and intensity of mineralized nodules. | dovepress.comresearchgate.netnih.govnih.govmdpi.com |
| von Kossa Staining | Silver nitrate reacts with phosphate in calcium deposits, which are reduced to black metallic silver by light. | Increased presence of black deposits, indicating calcification. | nih.gov |
Selective Cell Interactions and Biocompatibility
For applications in dental and orthopedic implants, an ideal biomaterial surface should promote the adhesion and growth of osteoblasts while discouraging the attachment of other cell types, such as fibroblasts or endothelial cells. nih.gov The formation of a fibrous capsule by fibroblasts around an implant can hinder its integration with the surrounding bone tissue, leading to implant failure. nih.gov Therefore, the selectivity of adhesive peptides is a crucial aspect of their design and assessment.
Certain novel peptide sequences, such as Lys-Arg-Ser-Arg (KRSR), have been specifically designed to enhance osteoblast adhesion through mechanisms distinct from the common Arg-Gly-Asp (RGD) integrin-binding sequence. nih.govnih.gov The KRSR peptide has been shown to selectively promote heparan sulfate-mediated osteoblast adhesion. lifetein.combachem.com In vitro studies have demonstrated that substrates modified with the KRSR peptide significantly enhance the adhesion of osteoblasts, but not fibroblasts or endothelial cells. mdpi.comnih.gov This selectivity is highly desirable for creating a bioactive surface that specifically encourages bone formation at the implant interface. nih.govresearchgate.net This targeted interaction ensures that bone-forming cells preferentially colonize the material surface, leading to improved osseointegration and long-term stability of the implant. nih.gov
The table below highlights the selective nature of certain osteoblast-adhesive peptides in their interaction with different cell types.
| Peptide Sequence | Target Cell Type | Observed Interaction | Non-Target Cell Types | Observed Interaction with Non-Targets | References |
|---|---|---|---|---|---|
| Lys-Arg-Ser-Arg (KRSR) | Osteoblasts | Significantly enhanced adhesion | Fibroblasts, Endothelial Cells | No significant enhancement of adhesion | mdpi.comnih.gov |
| Arg-Gly-Asp (RGD) | Osteoblasts | Enhanced adhesion | Fibroblasts, Endothelial Cells, Cancer Cells | Also promotes adhesion (non-selective) | nih.govspandidos-publications.commdpi.comnih.gov |
In Vivo Evaluation of Osteoblast Adhesive Peptides in Bone Regeneration Models
Preclinical Animal Models for Bone Defect Repair (e.g., Rat Calvarial Defects, Femoral Defects, Rabbit Models)
The selection of an appropriate animal model is crucial for evaluating the bone regeneration capabilities of osteoblast-adhesive peptides. Models are chosen based on their anatomical and physiological similarities to humans, as well as practical considerations like size, cost, and handling. mdpi.com
Rat Calvarial Defects: The rat calvarial defect is a widely used model for studying intramembranous ossification. nih.gov A critical-sized defect, typically a few millimeters in diameter, is created in the flat bones of the skull. nih.gov This type of defect does not heal spontaneously, making it an excellent model to test the osteoinductive potential of peptide-coated scaffolds or grafts. nih.gov Studies using this model have evaluated the effects of synthetic peptides on bone regeneration, observing new bone formation at the periphery of the defects. nih.gov
Femoral and Tibial Defects: Long bone defects, such as those created in the femur or tibia of rats or rabbits, are used to model the healing of load-bearing bones. mdpi.comnih.gov These defects can be critical-sized, requiring intervention to heal, and are valuable for assessing both bone formation and the mechanical stability of the regenerated tissue. mdpi.comnih.gov For instance, the rabbit femoral condyle critical defect model has been used to evaluate 3D-printed scaffolds, chosen because rabbits reach skeletal maturity early and have bone turnover rates faster than rodents. nih.gov These models allow for the study of endochondral ossification and the integration of implants intended for orthopedic applications. nih.gov
Rabbit Models: Rabbits are frequently used in bone regeneration research due to their larger size compared to rodents, which facilitates surgical procedures and the creation of larger, more clinically relevant defects. mdpi.commdpi.com Both calvarial and long bone defects are studied in rabbits. mdpi.comnih.govglasspopep.eu For example, rabbit calvarial defect models have been used to assess new bone formation when graft materials are coated with cell-binding peptides. glasspopep.eu Similarly, femoral defect models in rabbits are employed to evaluate the ability of peptide-functionalized porous titanium alloy scaffolds to promote osseointegration and mechanical stability. mdpi.comnih.gov
| Animal Model | Defect Type | Peptide/Material Studied | Key Research Focus | Reference(s) |
| Sprague-Dawley Rat | Calvarial Defect | Synthetic adhesive peptide | Evaluation of new bone formation and tissue response. | nih.gov |
| New Zealand White Rabbit | Femoral Defect | Mussel-derived bioactive peptides (DOPA, RGD, BMP-2) on Ti6Al4V scaffolds | Promotion of osseointegration and mechanical stability. | mdpi.comnih.gov |
| Rabbit | Calvarial Defect | Tetra-cell adhesion molecule (T-CAM) on anorganic bone mineral | Comparison of new bone formation with P-15 peptide. | glasspopep.eu |
| Rat | Femoral Defect | GFOGER peptide on PCL scaffolds | Assessment of bone regeneration in critical-sized segmental defects. | bohrium.com |
Assessment of Osseointegration and Implant Fixation
A primary application of osteoblast-adhesive peptides is to improve the osseointegration of dental and orthopedic implants. Osseointegration is the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. mdpi.comnih.gov Peptides are often coated onto implant materials like titanium (Ti) and its alloys (e.g., Ti6Al4V) to make their biologically inert surfaces more bioactive. mdpi.com
The fundamental principle is that specific peptide sequences, such as the widely studied Arg-Gly-Asp (RGD) motif, can mimic extracellular matrix proteins like fibronectin and vitronectin. These sequences are recognized by integrin receptors on the surface of osteoblasts, promoting their attachment, spreading, and differentiation on the implant surface. This enhanced initial cell adhesion is a critical first step for successful long-term implant fixation. nih.gov
Researchers have explored various peptides to achieve this goal:
RGD Peptides: This sequence is known to promote the adhesion and proliferation of osteoblasts on orthopedic implants.
KRSR Peptides: This sequence has been shown to selectively enhance heparan sulfate-mediated osteoblast adhesion.
GFOGER Peptides: A collagen-mimetic peptide that selectively promotes α2β1 integrin binding, which is crucial for osteoblastic differentiation and has been found to improve peri-implant bone regeneration. bohrium.com
Bifunctional Peptides: Some strategies involve combining a titanium-binding peptide with a cell-adhesive motif to create a molecular linker between the implant and bone cells, further enhancing bioactivity.
By functionalizing implant surfaces, these peptides aim to accelerate and improve the quality of bone growth at the implant interface, leading to stronger and more stable fixation.
Histological and Radiographic Analysis of New Bone Formation
Post-implantation, the extent and quality of bone regeneration are assessed using a combination of radiographic and histological techniques. These analyses provide both macroscopic and microscopic evidence of the efficacy of the osteoblast-adhesive peptides.
Radiographic Analysis: Techniques like X-ray and micro-computed tomography (micro-CT) are used to non-invasively visualize and quantify new bone formation within the defect site. nih.gov Micro-CT analysis can provide detailed 3D reconstructions of the defect area, allowing for the calculation of key parameters such as bone volume, trabecular thickness, and the percentage of the defect filled with new, mineralized tissue. nih.gov Radiographic evaluation is also crucial for tracking the maintenance of crestal bone levels around dental implants over time.
Histological Analysis: Histology provides a detailed microscopic view of the tissue response at the cellular level. nih.gov After the study period, tissue blocks containing the defect or implant are harvested, sectioned, and stained. Common staining methods include:
Masson's Trichrome: This stain differentiates between collagen (blue/green), cytoplasm (red/pink), and nuclei (dark brown/black), making it useful for identifying mature, organized bone matrix. glasspopep.eu
Von Kossa Staining: This method is used to identify mineralized deposits (calcium), which appear black, providing evidence of new bone formation.
These analyses allow researchers to observe the direct contact between new bone and the implant surface, the maturity of the regenerated bone (woven vs. lamellar), and the degree of material resorption. nih.govglasspopep.eu
| Study / Peptide | Animal Model | Time Point | Histological Finding | Reference(s) |
| Synthetic Peptide | Rat Calvaria | 8 weeks | Defect area replaced by a parallel pattern of connective tissue with enhanced new bone formation and no infiltration of inflammatory cells. | nih.gov |
| ABM/T-CAM & ABM/P-15 | Rabbit Calvaria | 4 weeks | A complete bony bridge was seen in two-thirds of defects; newly formed bone was in direct apposition to the graft material. | glasspopep.eu |
| OCP/BMG | Rat Tibia | 21 days | Induced bone had repaired the defect, and mature osteons were visible. | |
| PLA-bioCaP Scaffolds | Rabbit Femoral Condyle | 12 weeks | Implants successfully osseointegrated into the host bone, showing good biocompatibility. | nih.gov |
Biomechanical Testing of Regenerated Tissue
The ultimate goal of bone regeneration is the restoration of mechanical function. Therefore, biomechanical testing is a critical component of the in vivo evaluation of osteoblast-adhesive peptides. glasspopep.eu These tests quantify the strength and stability of the newly formed bone and the implant-bone interface.
One of the most common methods for assessing implant fixation is the pull-out test (or push-out test). nih.gov In this procedure, an implant (e.g., a titanium rod) is placed in a bone defect, and after a healing period, the bone segment containing the implant is dissected. nih.gov A mechanical testing machine is then used to apply a controlled force to pull the implant out of the bone at a constant rate. nih.gov The peak force required to cause failure is recorded as a measure of the interfacial shear strength. nih.gov This quantitative data provides a direct assessment of the quality of osseointegration.
While standard models for biomechanical testing of bone adhesives in vivo are still being developed, current preclinical models have shown they can be sensitive enough to quantify differences in adhesive strength even for small bone fragments. glasspopep.eu The failure mode is also analyzed; for instance, failure occurring within the bone rather than at the adhesive interface suggests a very strong bond has been formed. These tests are essential to confirm that peptide-mediated enhancements in cell adhesion and bone formation translate into a mechanically stable and functional outcome.
Synergistic and Combinatorial Strategies with Osteoblast Adhesive Peptides
Co-Immobilization with Osteoinductive Growth Factors and Mimetic Peptides
A highly effective strategy to boost the bioactivity of scaffolds is the co-immobilization of osteoblast-adhesive peptides with potent osteoinductive growth factors or their mimetic peptides. This approach creates a multifunctional surface that not only captures cells but also actively stimulates them to differentiate into bone-forming osteoblasts.
Key growth factors used in this combinatorial approach include Bone Morphogenetic Proteins (BMPs) and basic Fibroblast Growth Factor (bFGF) . BMPs are renowned for their strong ability to induce bone formation. amegroups.orgmdpi.com For instance, studies have shown that combining the well-known RGD (Arginine-Glycine-Aspartic acid) adhesive peptide with BMP-2 can lead to a synergistic effect on the osteogenic commitment of human bone marrow stem cells. core.ac.uk Research has demonstrated that the co-administration of bFGF and BMP-2 can markedly enhance the activity of alkaline phosphatase (ALP), an early marker for osteogenesis. nih.gov This combination also promotes calcium deposition, a later marker of bone formation. nih.gov
Similarly, bFGF has been shown to work in concert with fibronectin, a major cell-adhesive protein in the ECM from which many adhesive peptides are derived. nih.gov The combination of bFGF and fibronectin significantly improves osteoblast adhesion to bio-derived bone scaffolds. nih.govnih.govspandidos-publications.com This enhanced adhesion is mediated through the fibronectin-integrin pathway, with the combination leading to increased expression of β1 integrin. nih.govnih.gov The effect can be inhibited by the soluble Gly-Arg-Gly-Asp-Ser (GRGDS) peptide, which competes for integrin binding sites. nih.govnih.gov
The rationale behind this strategy is to mimic the native bone environment where adhesive proteins and growth factors are presented in close proximity to guide cell behavior. The adhesive peptides act to anchor osteoprogenitor cells to the material surface, where they are then exposed to the potent differentiation signals from the co-immobilized growth factors. This localized signaling can lead to more efficient and robust bone regeneration compared to the use of either component alone. core.ac.uk
Interactive Table: Synergistic Effects of Co-Immobilized Peptides and Growth Factors
| Bioactive Agent 1 | Bioactive Agent 2 | Observed Synergistic Effect | Cell Type | Reference |
|---|---|---|---|---|
| RGD Peptide | BMP-2 Mimetic Peptide | Enhanced osteogenic commitment and Runx-2 expression | Human Bone Marrow Stem Cells | core.ac.uk |
| bFGF | Fibronectin (FN) | Significantly improved cell adhesion and β1 integrin expression | Rat Calvarial Osteoblasts | nih.govnih.govspandidos-publications.com |
Integration with Material Topography and Surface Roughness
The physical characteristics of a biomaterial, particularly its surface topography and roughness at the micro- and nanoscale, play a crucial role in modulating cell behavior. Integrating osteoblast-adhesive peptides with optimized surface features creates a powerful combination of biochemical and physical cues that can synergistically guide osteoblast function and bone tissue formation.
Materials designed with nano-macroporous structures offer a high surface area for peptide immobilization and provide a three-dimensional environment that mimics the trabecular architecture of natural bone. These complex topographies can influence cell adhesion, proliferation, and differentiation. When these surfaces are functionalized with adhesive peptides like RGD, the biological response can be significantly enhanced.
Research has shown that nanotextured surfaces on titanium alloys, when combined with BMP-2, demonstrate a synergistic effect on cell adhesion, differentiation, and mineralization. mdpi.com For example, surfaces with nanocone and nanowall-like structures significantly improve osteogenic properties when BMP-2 is present. mdpi.com The physical cues from the nanotopography and the biochemical signals from the peptides work in concert to promote a more robust osteogenic response. The surface roughness can affect protein adsorption, and in turn, cell attachment. For instance, sandblasted titanium surfaces immobilized with fibronectin-derived peptides have been shown to increase the adhesion and differentiation of osteoblast-like cells.
Dual-Functioning Peptides for Material-Specific Adhesion and Cell Recognition
A more advanced strategy involves the design of dual-functioning peptides that possess two distinct domains: one that specifically binds to the biomaterial surface and another that is recognized by cell receptors. This approach ensures a stable and oriented presentation of the cell-adhesive motif, enhancing its biological activity.
For example, peptides can be engineered to have a domain with high affinity for inorganic materials like titanium or hydroxyapatite (B223615), common materials in orthopedic and dental implants. researchgate.net This material-specific binding is often inspired by proteins found in nature, such as mussel adhesive proteins. The other end of the peptide would feature a well-known cell recognition sequence, such as RGD or other osteoblast-adhesive motifs like KRSR (Lysine-Arginine-Serine-Arginine). wikipedia.org
This design overcomes a major limitation of simple physical adsorption, where peptides may be randomly oriented or weakly attached, potentially hiding the active cell-binding site or leading to their premature detachment. By creating a stable, covalent link to the material, these dual-functioning peptides ensure that the cell-recognition domain is readily available for interaction with osteoblasts.
Recent research has focused on creating adhesive BMP-2 by combining recombinant DNA technology with enzymatic modifications. rsc.org This engineered protein has a high affinity for titanium surfaces and promotes the mechanical binding of the implant to bone, leading to more efficient regeneration and stabilization. rsc.org This bio-orthogonal approach allows for the tight binding and proper orientation of the bioactive molecule on the implant surface.
Multi-Domain Peptide Architectures
Building on the concept of dual-functioning peptides, researchers are developing even more complex multi-domain peptide architectures. These can be designed as chimeric proteins or self-assembling peptide amphiphiles that incorporate several functional motifs to orchestrate multiple aspects of the bone regeneration cascade.
A single peptide chain can be engineered to include:
A material-binding domain for stable immobilization.
An osteoblast-adhesive domain (e.g., RGD) to promote cell attachment.
A domain that mimics an osteoinductive growth factor (e.g., a BMP-2 mimetic sequence) to drive cell differentiation.
A spacer domain to ensure that the different functional motifs are correctly folded and accessible.
For instance, a dimeric platform containing both RGD and PHSRN (Proline-Histidine-Serine-Arginine-Asparagine), with spacing that mimics their natural presentation in fibronectin, was shown to increase osteoblast-like cell spreading and proliferation more effectively than a simple mixture of the two peptides. This highlights the importance of the structural presentation of these adhesive cues.
These multi-domain architectures offer a high degree of control over the local cellular microenvironment. By presenting multiple, specific signals in a defined spatial arrangement, they can more closely replicate the complexity of the natural ECM and provide a more potent stimulus for tissue regeneration. This sophisticated approach represents a promising frontier in the development of next-generation bioactive materials for bone repair.
Challenges and Future Directions in Osteoblast Adhesive Peptide Research
Peptide Stability and Proteolytic Degradation in Biological Environments
A significant challenge in the in vivo application of osteoblast-adhesive peptides is their inherent susceptibility to proteolytic degradation. The physiological environment is rich in proteases that can rapidly cleave peptide sequences, leading to a loss of function before they can elicit the desired cellular response. For instance, studies have shown that an adhesive peptide (HVP) derived from human vitronectin can be completely cleaved after just 5 hours in a serum-containing medium, severely limiting its long-term efficacy on an implant surface. nih.gov
To counter this, researchers are exploring several strategies to enhance peptide stability. One promising approach is the synthesis of peptide analogues using non-natural D-amino acids in place of their naturally occurring L-enantiomers. mdpi.com This creates a retro-inverted sequence that is resistant to enzymatic degradation. A retro-inverted version of the HVP peptide, named D-2HVP, demonstrated complete stability in serum-containing environments. nih.gov This enhanced stability not only prolongs the peptide's bioactive lifetime but can also lead to improved biological outcomes, such as increased osteoblast adhesion and gene expression of key bone markers. nih.gov
Future research will likely focus on a broader range of chemical modifications to improve proteolytic resistance, including cyclization, pegylation, and the incorporation of other non-natural amino acids. The goal is to develop peptides that can maintain their structural integrity and bioactivity for extended periods within the dynamic and complex biological milieu of a healing bone tissue environment.
| Peptide | Modification | Environment | Observed Stability | Reference |
|---|---|---|---|---|
| HVP (from human Vitronectin) | None (Native L-amino acids) | Serum-containing medium | Completely cleaved after 5 hours | nih.gov |
| D-2HVP | Retro-inverted (D-amino acids) | Serum-containing medium | Completely stable | nih.gov |
| Peptides with N-terminal amines | None | Cell culture with hMSCs, endothelial cells, or macrophages | Almost entirely degraded by 48 hours | nih.gov |
| Peptides with N-terminal acetylation | N-terminal acetylation | Cell culture with various cell types | Significantly reduced degradation compared to N-terminal amine | nih.gov |
Optimization of Peptide Presentation and Conformation on Surfaces
The biological activity of an adhesive peptide is critically dependent on its conformation and presentation on a biomaterial surface. nih.gov Simply attaching a peptide is not sufficient; it must be immobilized in a way that its active binding domain is accessible to cell surface receptors like integrins and proteoglycans. nih.govnih.gov Challenges lie in controlling the peptide's orientation, density, and spacing on the surface, as these factors significantly influence cellular responses such as adhesion, spreading, and differentiation. nih.gov
Research has shown that covalent immobilization techniques offer greater stability and control over peptide presentation compared to simple physical adsorption. wikipedia.org Various chemical strategies are employed, including the use of heterobifunctional cross-linkers and "click" chemistries, which allow for site-specific attachment. nih.govnih.gov For example, a system using complementary oligonucleotides has been developed to create a modular and self-organizing method for attaching RGD peptides to titanium surfaces, ensuring both the ability to hybridize to the surface and the preservation of biological activity. nih.govacs.org
The surface density of the immobilized peptide is another crucial parameter. Studies have successfully achieved peptide surface densities of approximately 4-6 pmol/cm², which have been shown to effectively regulate osteoblast behavior. nih.gov Future directions involve the development of more sophisticated surface modification techniques to create gradients or patterns of peptides on a surface. researchgate.net Such "smart" surfaces could be designed to guide cell behavior more precisely, for instance, by promoting osteoblast adhesion in specific regions while inhibiting it in others. Understanding the interplay between peptide conformation and cellular response at the nanoscale is key to designing biomaterials that can actively direct tissue regeneration. nih.gov
Specificity and Selectivity in Complex Biological Milieux
In the complex biological environment where an implant resides, a multitude of proteins and cells compete for binding to its surface. A major challenge for osteoblast-adhesive peptides is to maintain their specificity and selectively attract osteoblasts over other cell types, such as fibroblasts or endothelial cells, which could lead to fibrous encapsulation and implant failure. wikipedia.orgnih.gov
The design of peptide sequences that are selectively recognized by osteoblasts is a key area of research. nih.gov For example, the KRSR peptide has been shown to selectively enhance osteoblast adhesion, which is mediated by heparan sulfate (B86663) proteoglycans, without significantly affecting fibroblast or endothelial cell attachment. nih.govnih.gov This selectivity is crucial for promoting direct bone-implant contact. Blocking experiments have provided evidence that osteoblasts interact with different peptide sequences, such as RGD and KRSR, through distinct receptor-mediated mechanisms (integrin and proteoglycan-mediated, respectively). nih.gov
Future work must focus on identifying and validating more peptide sequences with high specificity for osteoprogenitor cells. Moreover, the performance of these peptides needs to be rigorously tested in competitive assays that mimic the in vivo environment, where a complex mixture of proteins and cells is present. The development of multifunctional surfaces, perhaps incorporating combinations of different selective peptides, could further enhance the specificity of the implant and its ability to orchestrate a favorable, osteogenic cellular response. nih.gov
Translation to Large Animal Models and Clinical Applications
While many osteoblast-adhesive peptides have shown promising results in vitro and in small animal models, their successful translation to large animal models and ultimately to human clinical applications remains a significant hurdle. nih.govfrischortho.com Large animal models, such as in rabbits, are critical for evaluating the performance of peptide-modified implants in a biomechanical and physiological environment that more closely resembles that of humans. nih.govnih.gov These studies are essential for assessing not only the enhancement of osseointegration but also the long-term stability and biocompatibility of the peptide-functionalized material.
Challenges in this translational phase include scaling up the production of peptide-coated implants, ensuring the sterility and stability of the peptide during storage and implantation, and navigating the regulatory approval process. The cost of peptide synthesis and the complexity of surface modification processes can also be barriers to widespread clinical adoption.
Future directions will require robust preclinical studies in large animals to generate the necessary data on safety and efficacy. These studies should evaluate bone formation and implant fixation over extended periods. nih.gov Furthermore, collaborations between material scientists, biologists, and clinicians are essential to design studies that are clinically relevant and to address the practical challenges of bringing these advanced biomaterials into orthopedic and dental practice. acs.org The development of cost-effective and scalable manufacturing processes will also be critical for the successful clinical translation of this technology.
Advanced Characterization Techniques for Peptide-Cell-Material Interfaces
A fundamental challenge in developing effective peptide-functionalized biomaterials is the difficulty in characterizing the molecular-level interactions at the interface between the peptide, the material surface, and the cell. aip.org Understanding the peptide's adsorbed structure, its interaction with the aqueous environment, and its engagement with cell receptors requires sophisticated analytical techniques capable of probing this complex interface in situ. aip.org
A variety of advanced surface-sensitive techniques are being employed to meet this challenge. X-ray Photoelectron Spectroscopy (XPS) and spectroscopic ellipsometry can confirm the chemical composition and thickness of immobilized peptide layers. nih.gov Atomic Force Microscopy (AFM) provides nanoscale topographical information and can be used to probe the mechanics of peptide-cell interactions. acs.org For investigating peptide conformation, techniques like Sum-Frequency Generation (SFG) spectroscopy and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools, though challenges remain, especially for intrinsically disordered peptides that may lack a well-defined secondary structure upon adsorption. aip.orgpolarispeptides.com
The future of this field lies in the application of these advanced techniques, and the development of new ones, to provide a more complete picture of the interfacial dynamics. Molecular simulations are also becoming increasingly pivotal in providing structural details that are difficult to obtain experimentally. aip.org A deeper understanding of the structure-property relationships at the peptide-material interface will enable a more rational design of biomaterials with precisely controlled biological activities.
| Technique | Information Obtained | Relevance to Osteoblast-Adhesive Peptides |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Confirms successful immobilization and surface chemistry of the peptide. nih.gov |
| Spectroscopic Ellipsometry | Thickness and optical properties of thin films | Measures the thickness of the immobilized peptide layer. nih.gov |
| Atomic Force Microscopy (AFM) | Surface topography at the nanoscale, adhesion forces | Visualizes surface features and can probe cell-peptide binding forces. acs.org |
| Sum-Frequency Generation (SFG) Spectroscopy | Vibrational spectroscopy for surfaces and interfaces | Provides information on the molecular structure and orientation of adsorbed peptides. aip.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and dynamics | Resolves peptide structure in solution and, with advanced methods, on surfaces. aip.org |
| Quartz Crystal Microbalance (QCM) | Mass and viscoelastic properties of adsorbed layers | Monitors the hybridization and binding of peptides to surfaces in real-time. nih.govacs.org |
Q & A
Q. What is the molecular mechanism by which KRSR enhances osteoblast adhesion, and how is this experimentally validated?
KRSR (H-Lys-Arg-Ser-Arg-OH) selectively enhances heparan sulfate-mediated osteoblast adhesion by interacting with sulfated glycosaminoglycans on cell surfaces. This mechanism was validated using modified biomaterial surfaces (e.g., titanium or polymers) functionalized with KRSR, followed by in vitro adhesion assays measuring osteoblast attachment density and morphology . Key methods include fluorescence microscopy for cell visualization and quantitative analysis via colorimetric assays (e.g., crystal violet staining).
Q. How should researchers design in vitro experiments to evaluate KRSR's osteoblast-adhesive efficacy?
- Surface Functionalization : Immobilize KRSR on substrates (e.g., PVDF, titanium) using carbodiimide chemistry or physical adsorption .
- Control Groups : Include unmodified surfaces and scrambled-sequence peptides to isolate KRSR-specific effects.
- Assays : Use primary human osteoblasts or MG-63 cell lines, and quantify adhesion via:
Q. What are the standard protocols for synthesizing high-purity KRSR peptides?
KRSR is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry:
- Resin : 2-Chlorotrityl chloride resin for C-terminal carboxylate anchoring.
- Purification : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients.
- Quality Control :
- Mass Spectrometry (MS) : Confirm molecular weight (545.34 Da).
- HPLC Purity : ≥95% purity for research-grade peptides .
Advanced Research Questions
Q. How can researchers optimize KRSR's stability under physiological conditions for long-term biomaterial applications?
- Storage : Lyophilized peptides stored at -20°C in dark, anhydrous conditions to prevent hydrolysis of serine residues .
- Delivery Systems : Encapsulate KRSR in degradable polymers (e.g., PLGA) to control release kinetics.
- Co-Assembly : Combine KRSR with charge-complementary peptides (e.g., CATCH+/− systems) to stabilize β-sheet nanostructures .
Q. How should batch-to-batch variability in KRSR peptide content be addressed for sensitive bioassays?
- Request Additional QC : For cell-based assays, specify peptide content analysis (<1% TFA residuals) and solubility testing in PBS or cell media.
- Normalization : Adjust peptide concentrations using UV-Vis spectrophotometry (A280 nm) or amino acid analysis .
Q. What strategies exist for integrating KRSR into 3D biomaterial scaffolds for bone regeneration?
- Electrospinning : Incorporate KRSR into PCL/gelatin nanofibers to mimic bone ECM.
- Hydrogels : Use thiol-ene click chemistry to conjugate KRSR to hyaluronic acid matrices.
- Surface Patterning : Apply microcontact printing to spatially control KRSR distribution on implants .
Q. How can researchers resolve data discrepancies in osteoblast adhesion assays involving KRSR?
- Troubleshooting Factors :
| Factor | Solution |
|---|---|
| Batch Variability | Cross-validate results with a new synthesis batch. |
| Surface Density | Quantify KRSR immobilization via XPS or ELISA. |
| Cell Passage Number | Use low-passage cells (<P10) to maintain phenotype consistency . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
